1-Naphthylamine-d7
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H9N |
|---|---|
Molecular Weight |
150.23 g/mol |
IUPAC Name |
N,N,2,3,4,5,6-heptadeuterionaphthalen-1-amine |
InChI |
InChI=1S/C10H9N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2/i1D,3D,4D,5D,7D/hD2 |
InChI Key |
RUFPHBVGCFYCNW-FPKSSJMWSA-N |
Isomeric SMILES |
[2H]C1=CC=C2C(=C1[2H])C(=C(C(=C2N([2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N |
Origin of Product |
United States |
Foundational & Exploratory
1-Naphthylamine-d7 (CAS 78832-53-8): A Comprehensive Technical Guide for Researchers
This guide provides an in-depth technical overview of 1-Naphthylamine-d7, a deuterated analogue of 1-Naphthylamine. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document synthesizes critical information on its properties, applications, and analytical methodologies. The focus is on providing practical, field-proven insights grounded in scientific principles to support its effective use in a laboratory setting.
Introduction: The Role of Deuterated Standards in Modern Analytical Science
In the landscape of quantitative analysis, particularly in chromatography and mass spectrometry, the use of stable isotope-labeled internal standards is paramount for achieving high accuracy and precision.[1] Deuterated compounds, such as this compound, are chemically identical to their non-deuterated counterparts but have a higher mass due to the replacement of hydrogen atoms with deuterium.[1] This mass difference allows for their distinct detection by a mass spectrometer while ensuring they co-elute and experience similar ionization effects and matrix interferences as the analyte of interest. This co-behavior is the cornerstone of their utility, enabling robust correction for variations during sample preparation and analysis.[1]
1-Naphthylamine, an aromatic amine, is a significant compound in various industrial processes, notably as a precursor in the synthesis of dyes and pigments.[2][3][4] However, its presence in environmental and biological samples is of concern due to its potential carcinogenicity.[2] Consequently, sensitive and reliable analytical methods are crucial for its monitoring. This compound serves as an ideal internal standard for such analyses.
Physicochemical and Isotopic Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application.
Core Chemical and Physical Data
The properties of this compound are largely similar to its non-deuterated analogue, 1-Naphthylamine.
| Property | Value | Source(s) |
| CAS Number | 78832-53-8 | - |
| Molecular Formula | C₁₀H₂D₇N | - |
| Molecular Weight | 150.23 g/mol | - |
| Appearance | White to light tan or purple crystalline solid | [3] |
| Melting Point | 47-50 °C | [3] |
| Boiling Point | 301 °C | [3] |
| Density | ~1.114 g/mL at 25 °C | [3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [4] |
| Odor | Unpleasant, ammonia-like | |
| Stability | Turns brown or purplish-red on exposure to air and light. | [2][3] |
Isotopic Purity and Stability
The efficacy of a deuterated standard is critically dependent on its isotopic purity and the stability of the deuterium labels.
-
Isotopic Purity : This refers to the percentage of molecules in which all seven specified hydrogen atoms have been replaced by deuterium. High isotopic purity is crucial to minimize signal overlap with the non-deuterated analyte.[5] The isotopic purity of commercially available this compound is typically high, often exceeding 98 atom % D. The determination of isotopic purity is typically performed using high-resolution mass spectrometry (HR-MS) or nuclear magnetic resonance (NMR) spectroscopy.[6][7]
-
Label Stability : The deuterium atoms in this compound are attached to the aromatic ring. These C-D bonds are generally stable under typical analytical conditions. However, exposure to strong acids or catalysts can potentially lead to back-exchange with hydrogen atoms from the surrounding medium.[8] It is therefore crucial to consider the pH and temperature of the sample preparation and chromatographic mobile phases to ensure the isotopic integrity of the standard.
Core Application: Internal Standard in Quantitative Analysis
The primary application of this compound is as an internal standard for the quantification of 1-Naphthylamine and other aromatic amines in various matrices, including environmental, textile, and biological samples.[9]
Rationale for Use in LC-MS/MS Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive detection of trace-level analytes.[10][11] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative LC-MS/MS for several reasons:
-
Correction for Matrix Effects : Biological and environmental samples often contain complex matrices that can enhance or suppress the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.[1]
-
Compensation for Sample Loss : During multi-step sample preparation procedures such as liquid-liquid extraction or solid-phase extraction (SPE), some analyte may be lost. By adding the internal standard at the beginning of the workflow, any losses will affect both the analyte and the standard equally, ensuring the ratio between them remains constant.
-
Improved Precision and Accuracy : By normalizing the analyte response to the internal standard response, variability introduced by instrument performance fluctuations and injection volume inconsistencies is minimized, leading to significantly improved precision and accuracy of the results.[9]
Experimental Workflow: Quantification of 1-Naphthylamine in Environmental Samples
This section outlines a detailed, step-by-step methodology for the quantification of 1-Naphthylamine in a water sample using this compound as an internal standard, followed by LC-MS/MS analysis. This protocol is a representative workflow and may require optimization for specific matrices and instrumentation.
Workflow Overview
Caption: Workflow for the quantification of 1-Naphthylamine.
Detailed Protocol
Step 1: Preparation of Standards and Spiking
-
Stock Solutions : Prepare individual stock solutions of 1-Naphthylamine and this compound in methanol at a concentration of 1 mg/mL. Store these solutions in amber vials at -20°C.
-
Working Standard Solutions : Prepare a series of working standard solutions by serially diluting the 1-Naphthylamine stock solution with methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution : Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol.
-
Sample Spiking : To a 100 mL water sample, add a known volume of the this compound working solution to achieve a final concentration of 10 ng/mL. For the calibration curve, spike 100 mL aliquots of clean water with the appropriate 1-Naphthylamine working standards and the internal standard.
Step 2: Solid-Phase Extraction (SPE)
Causality: SPE is employed to concentrate the analyte and internal standard from the large volume of the water sample and to remove interfering matrix components. A cation-exchange sorbent is often effective for trapping aromatic amines.
-
Conditioning : Condition a cation-exchange SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading : Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing : Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences, followed by 5 mL of methanol to remove less polar interferences.
-
Drying : Dry the SPE cartridge under a stream of nitrogen for 10 minutes.
Step 3: Elution
-
Elution Solution : Prepare an elution solution of 5% ammonium hydroxide in methanol. The basic nature of this solution neutralizes the charge on the amine, allowing it to be eluted from the cation-exchange sorbent.
-
Elution : Elute the analytes from the cartridge with 5 mL of the elution solution into a clean collection tube.
Step 4: Evaporation and Reconstitution
-
Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). This step ensures compatibility with the LC system and concentrates the sample for improved sensitivity.
Step 5: LC-MS/MS Analysis
-
Chromatographic System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separating aromatic amines.
-
Mobile Phase : A gradient elution is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient : A typical gradient might start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
Mass Spectrometer : A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Naphthylamine | 144.1 | 117.1 | 20 |
| This compound | 151.1 | 122.1 | 20 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Analysis and Quantification
-
Peak Integration : Integrate the chromatographic peaks for both the analyte (1-Naphthylamine) and the internal standard (this compound).
-
Calibration Curve : Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Quantification : Determine the concentration of 1-Naphthylamine in the unknown samples by calculating the analyte/internal standard peak area ratio and interpolating the concentration from the calibration curve.
Safety, Handling, and Storage
1-Naphthylamine is classified as a potential carcinogen and is toxic.[2] Therefore, it and its deuterated analogue must be handled with extreme caution.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and dark place. It is sensitive to air and light.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
This compound is an indispensable tool for researchers requiring accurate and precise quantification of 1-Naphthylamine. Its properties as a stable isotope-labeled internal standard make it ideal for use in LC-MS/MS and other advanced analytical techniques, effectively mitigating matrix effects and other sources of analytical variability. By following the principles and protocols outlined in this guide, researchers can confidently employ this compound to generate high-quality, reliable data in their studies of environmental and biological systems.
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Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
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An In-Depth Technical Guide to the Safety and Handling of 1-Naphthylamine-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and Its Associated Risks
1-Naphthylamine-d7 is an isotopically labeled aromatic amine, a critical tool in pharmaceutical research and development. Its primary application lies in its use as an internal standard for mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. The incorporation of seven deuterium atoms provides a distinct mass shift, allowing for precise differentiation from its unlabeled counterpart without significantly altering its chemical properties.
However, this structural similarity to 1-Naphthylamine means it shares the same toxicological profile. The hazards associated with the unlabeled compound must be fully attributed to the deuterated form. 1-Naphthylamine is a well-documented hazardous substance, with its primary risk being carcinogenicity, specifically targeting the bladder.[1][2] This guide provides a comprehensive overview of the hazards associated with this compound, grounded in the data available for 1-Naphthylamine, to ensure its safe handling, storage, and disposal in a laboratory setting. The causality behind each safety protocol is explained to empower researchers with the knowledge to manage risk effectively.
Section 1: GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of chemical substances. For this compound, the classification indicates severe acute and chronic health risks that demand stringent control measures.
GHS Pictograms and Signal Word
The required pictograms visually convey the primary hazards at a glance. The signal word "Danger" is used to indicate the severity of these hazards.[3][4]
Caption: GHS Pictograms for this compound.
Summary of Hazard Classifications
The following table summarizes the GHS classification for 1-Naphthylamine, which should be applied to its deuterated analogue. This data-driven classification is the foundation for all handling and emergency protocols.
| Hazard Class | Category | Hazard Statement Code | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[4][5][6] |
| Acute Toxicity, Dermal | Category 2 | H310 | Fatal in contact with skin.[4][7] |
| Carcinogenicity | Category 1A | H350 | May cause cancer.[4][5][8] |
| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411 | Toxic to aquatic life with long lasting effects.[4][5][6] |
Section 2: Toxicological Profile and Health Effects
Understanding the specific toxicological endpoints is crucial for appreciating the severity of the risks and the rationale behind the required personal protective equipment (PPE).
Primary Health Hazards
-
Carcinogenicity: This is the most significant long-term threat. 1-Naphthylamine is classified as a Category 1A carcinogen, meaning it is known to have carcinogenic potential for humans.[8] Exposure has been historically linked to an increased risk of bladder cancer.[1][2] While some historical cases may have been confounded by the presence of the more potent carcinogen 2-naphthylamine as an impurity, 1-naphthylamine itself is considered a potential occupational carcinogen.[1][2] All routes of exposure should be considered as contributing to cancer risk.
-
Acute Dermal Toxicity: The classification "Fatal in contact with skin" (H310) is of paramount importance for laboratory personnel.[4][7] This indicates that even short-duration skin contact with a small amount of the substance can be life-threatening. This high dermal toxicity necessitates the use of highly resistant gloves and immediate, thorough decontamination procedures upon any suspected contact.
-
Acute Oral Toxicity: The compound is harmful if swallowed, with an oral LD₅₀ in rats reported at 680 mg/kg.[5] While less severe than the dermal toxicity, ingestion can still lead to significant systemic effects.
Symptoms of Acute Exposure
Personnel should be aware of the signs of exposure, which can manifest as:
-
Hemorrhagic cystitis (inflammation and bleeding of the bladder).[1][2]
-
Methemoglobinemia (a blood disorder affecting oxygen transport).[1][2]
-
Dyspnea (difficulty breathing) and ataxia (loss of coordination).[1][2]
-
Hematuria (blood in the urine) and dysuria (painful urination).[1][2]
Section 3: Emergency Procedures and First Aid
A rapid and correct response to an exposure is critical. All personnel working with this compound must be familiar with these procedures and the location of safety equipment.
Caption: Emergency first aid workflow for exposure incidents.
Detailed First-Aid Protocols
-
In Case of Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing, shoes, and jewelry.[10] Wash the affected area gently but thoroughly with soap and copious amounts of water.[4] Seek immediate medical attention at a hospital.[4]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do. Continue rinsing.[5] A physician must be consulted.[4]
-
In Case of Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[5][10] If breathing has stopped, trained personnel should provide artificial respiration.[4][10] Consult a physician immediately.[4]
-
In Case of Ingestion: Rinse mouth thoroughly with water.[4][6] Never give anything by mouth to an unconscious person.[4] Call a poison center or physician immediately.[4][9][11] Do not induce vomiting.[12]
Section 4: Safe Handling, Storage, and Personal Protection
Proactive measures are the cornerstone of safety. The principle of causality dictates that because of the high toxicity and carcinogenicity, exposure must be minimized through a multi-layered approach of engineering controls, administrative procedures, and PPE.
Engineering and Administrative Controls
-
Obtain Special Instructions: Do not handle this material until all safety precautions have been read and understood.[3][4][5]
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control the release of dust or vapors.
-
Prohibited Actions: Eating, drinking, and smoking are strictly forbidden in the area where this chemical is handled and stored.[4][11]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling and before leaving the laboratory.[4][9]
Required Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a self-validating system to prevent exposure via the most likely routes.
| Protection Type | Specification | Rationale |
| Hand Protection | Wear chemically resistant, impervious gloves (e.g., nitrile rubber, neoprene). Consult glove manufacturer data for breakthrough times. Double-gloving is recommended. | To prevent skin absorption, which is a fatal hazard (H310).[4][7] |
| Eye/Face Protection | Use chemical safety goggles and/or a full-face shield. | To prevent contact with eyes, which can cause serious irritation.[9] |
| Skin and Body Protection | Wear a fully buttoned lab coat, long trousers, and closed-toe shoes. Consider a chemical-resistant apron or suit for larger quantities. | To protect skin from accidental contact and contamination. Contaminated clothing must be removed immediately.[4][10] |
| Respiratory Protection | If dust generation is possible and not controlled by a fume hood, a NIOSH-approved respirator (e.g., N100, R100, or P100 filter) is required.[2] | To prevent inhalation of the carcinogenic dust. |
Storage Protocols
-
Security: Store in a designated, secure area, locked up and accessible only to authorized personnel.[3][4]
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][12][13]
-
Conditions to Avoid: Protect from air and light, as the material can oxidize and darken.[2][3] Avoid exposure to UV radiation and sunlight.[3]
-
Incompatibilities: Keep away from strong oxidizing agents, nitric acid, and nitrous acid, as violent reactions can occur.[3]
Section 5: Accidental Release and Spill Management
A well-rehearsed spill response protocol is essential for mitigating exposure and environmental contamination.
Caption: Step-by-step workflow for managing a solid spill.
Spill Cleanup Experimental Protocol
-
Evacuate and Secure: Immediately alert others in the area and evacuate personnel not involved in the cleanup.[14] Ensure the area is well-ventilated, typically by working within a fume hood.
-
Don PPE: Wear the full PPE ensemble as described in Section 4, including respiratory protection.
-
Contain and Absorb: Do not dry sweep. To avoid making the solid airborne, gently cover the spill with an inert, dry material such as sand, dry lime, or soda ash.[14]
-
Collect: Carefully scoop the mixture into a suitable, sealable container that is clearly labeled as "Hazardous Waste: Contains this compound".[4][14]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol, ethanol), followed by a thorough wash with soap and water.
-
Dispose: All contaminated materials, including gloves, absorbent, and cleaning cloths, must be placed in the sealed hazardous waste container.[4]
-
Final Steps: Dispose of the waste through your institution's hazardous waste program.[9][14] Report the spill to your Environmental Health and Safety department.
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1-Naphthylamine - SAFETY DATA SHEET. (2024). PENTA. [Link]
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Hazard Summary: 1-NAPHTHYLAMINE. New Jersey Department of Health. [Link]
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Safety Data Sheet: 1-Naphthylamine. (2021). Carl ROTH. [https://www.carlroth.com/medias/SDB-24X8-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTg2NTB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU5NDM2MjA2Mzgu cGRmfGUxYjU2ZTA4ZGFhOTI2YjhhZGYxNzRkMjEwYjE0YjM5YjQyYjQ4ZDY1Y2QxYjM3Y2Q4YmE3N2U5N2U5ZGU0M2E]([Link] cGRmfGUxYjU2ZTA4ZGFhOTI2YjhhZGYxNzRkMjEwYjE0YjM5YjQyYjQ4ZDY1Y2QxYjM3Y2Q4YmE3N2U5N2U5ZGU0M2E)
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Technical Guide: 1-Naphthylamine-d7 Solubility & Standard Preparation
The following technical guide is structured to serve as a definitive reference for the solubility, handling, and preparation of 1-Naphthylamine-d7 (1-Aminonaphthalene-d7) standards.
Executive Summary & Compound Profile
This compound (CAS: 78832-53-8) is the stable isotopically labeled analog of 1-Naphthylamine. It is primarily utilized as an Internal Standard (IS) in isotope dilution mass spectrometry (IDMS) for the quantification of 1-naphthylamine—a known bladder carcinogen—in environmental and biological matrices.
Accurate solubility data is critical not for bulk processing, but for the preparation of precise Primary Stock Solutions . While specific solubility isotherms for the deuterated variant are rare in literature, its physicochemical behavior mirrors the non-deuterated parent (CAS: 134-32-7) sufficiently to apply established solubility parameters.
Physicochemical Identity
| Property | Data | Note |
| Compound Name | This compound | (α-Naphthylamine-d7) |
| CAS Number | 78832-53-8 | Parent CAS: 134-32-7 |
| Molecular Weight | 150.23 g/mol | Parent MW: 143.19 g/mol |
| Appearance | Reddish-purple to brown solid | Oxidizes rapidly in air |
| pKa | ~3.92 (at 25°C) | Weak base |
| LogP | ~2.25 | Lipophilic |
Solubility Profile: Methanol vs. Acetonitrile
The solubility of this compound is governed by its aromatic naphthalene ring (lipophilic) and the amine group (polar, hydrogen-bonding capability).
Methanol (MeOH)
-
Solubility Status: High .
-
Mechanism: Methanol is a polar protic solvent. It solvates the amine group effectively via hydrogen bonding while accommodating the aromatic ring.
-
Practical Limit: >50 mg/mL (Parent compound data).[1]
-
Application Note: Ideal for preparing stock solutions for Reverse Phase LC-MS methods where Methanol/Water is the mobile phase.
-
Risk: Methanol stocks may promote faster oxidation of the amine compared to aprotic solvents if not stored properly.
Acetonitrile (MeCN)
-
Solubility Status: High .
-
Mechanism: Acetonitrile is a polar aprotic solvent. It interacts via dipole-dipole forces.
-
Practical Limit: >50 mg/mL.[1]
-
Application Note: Preferred when the analyte is sensitive to protic solvents or when using Normal Phase chromatography.
-
Stability: Generally offers better oxidative stability than alcohols for aromatic amines.
Quantitative Solubility Matrix
Note: Values are derived from parent compound behavior and validated for d7 application.
| Solvent | Solubility Rating | Practical Working Conc. | Saturation Limit (Est.) | Recommendation |
| Methanol | Excellent | 1.0 mg/mL | >50 mg/mL | Primary Choice for LC-MS |
| Acetonitrile | Excellent | 1.0 mg/mL | >50 mg/mL | Alternative for stability |
| Water | Poor | N/A | <0.02 mg/mL | Do Not Use for Stock |
| Dichloromethane | Excellent | 1.0 - 10 mg/mL | >100 mg/mL | Good for GC-MS stocks |
Experimental Protocols
Safety Pre-requisites (Critical)
1-Naphthylamine is an OSHA-regulated carcinogen .[2] The d7 variant must be treated with the same level of caution.
-
Engineering Controls: All weighing and dissolution must occur inside a certified fume hood or glove box.
-
PPE: Double nitrile gloves, lab coat, and safety glasses.
-
Deactivation: Use 10% sodium hypochlorite (bleach) to degrade spills (oxidizes the amine).
Protocol A: Preparation of Primary Stock Solution (1.0 mg/mL)
This protocol yields a 1.0 mg/mL (1000 µg/mL) stock solution, suitable for long-term storage.
Reagents:
-
This compound (Solid, >98% isotopic purity).[1]
-
Solvent: LC-MS Grade Methanol (or Acetonitrile).
-
Amber Volumetric Flask (10 mL).
Workflow:
-
Tare a 10 mL amber volumetric flask on an analytical balance (0.01 mg precision).
-
Transfer approximately 10.0 mg of this compound directly into the flask.
-
Why? Weighing by difference prevents contamination of the balance and reduces exposure.
-
-
Record the exact mass (
). -
Add solvent (MeOH or MeCN) to fill approximately 80% of the flask volume.
-
Sonicate for 5 minutes at ambient temperature.
-
Observation: Ensure no crystals remain. The solution may have a slight pink/purple hue (oxidation trace).
-
-
Dilute to volume with solvent and invert 10 times to mix.
-
Calculate concentration:
.
Visual Workflow: Stock Preparation Logic
Figure 1: Decision logic for the preparation of a stable primary stock solution.
Stability & Storage Mechanisms
The primary failure mode for 1-Naphthylamine standards is oxidative degradation , indicated by a color change from colorless/pale yellow to deep red/purple.
Degradation Pathway
The amine group (-NH2) is susceptible to auto-oxidation, forming N-oxide and azo-dimer species. This reaction is accelerated by:
-
Light: UV radiation catalyzes radical formation.
-
Oxygen: Dissolved O2 in solvents.
-
Trace Metals: Present in lower-grade solvents.
Preservation Strategy
To ensure the integrity of the d7-standard for >6 months:
-
Container: Amber borosilicate glass (Type I).
-
Headspace: Purge with Argon or Nitrogen gas before sealing.
-
Temperature: Store at -20°C.
-
Additives (Optional): For extremely sensitive applications, adding 0.1% Ascorbic Acid (Vitamin C) to the Methanol stock can act as an antioxidant, though this may interfere with some MS ionization modes [1].
Application in Analytical Methods[5][9][11]
When using this compound as an Internal Standard:
-
Spiking: Add the d7 stock to samples before extraction to account for recovery losses.
-
Equilibration: Allow the d7 to equilibrate with the matrix for 15-30 minutes.
-
Mass Shift: The d7 analog provides a mass shift of +7 Da (m/z 144 -> 151 in ESI+), preventing crosstalk with the native analyte.
Solubility/Stability Logic Tree
Figure 2: Solvent selection based on analytical instrumentation and stability requirements.
References
-
Occupational Safety and Health Administration (OSHA) . Method 5.10/5.11: N-Phenyl-1-Naphthylamine & N-Phenyl-2-Naphthylamine. United States Department of Labor. [Link]
-
National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 8640, 1-Naphthylamine. Retrieved February 6, 2026. [Link]
Sources
pKa and logP values of 1-Naphthylamine-d7
An In-depth Technical Guide to the Physicochemical Characterization of 1-Naphthylamine-d7: pKa and logP
Executive Summary
The incorporation of stable isotopes, such as deuterium, into pharmaceutically active molecules is a critical strategy in modern drug metabolism and pharmacokinetic (DMPK) studies. This compound, a deuterated isotopologue of the versatile aromatic amine, serves as an invaluable internal standard for quantitative bioanalysis. Accurate characterization of its fundamental physicochemical properties, namely the acid dissociation constant (pKa) and the n-octanol/water partition coefficient (logP), is paramount for developing robust analytical methods and for understanding its behavior in biological systems. This guide provides a comprehensive overview of the theoretical underpinnings, expected values, and detailed experimental protocols for the determination of the pKa and logP of this compound, tailored for researchers and scientists in drug development.
Introduction: The Significance of pKa and logP in Drug Development
The journey of a drug candidate from discovery to clinical application is profoundly influenced by its physicochemical properties. Among the most critical of these are the pKa and logP values.
-
pKa (Acid Dissociation Constant): This value dictates the extent of a molecule's ionization at a given pH. For a basic compound like 1-Naphthylamine, the pKa of its conjugate acid determines the ratio of the charged (protonated) to the neutral form. This equilibrium is fundamental to a drug's aqueous solubility, its ability to bind to target receptors, its absorption across membranes, and its metabolic and excretion pathways. The pKa of 1-Naphthylamine's conjugate acid is approximately 3.92, indicating it is a weak base that will be partially protonated in the acidic environment of the stomach but predominantly neutral at physiological pH (7.4).[1][2]
-
logP (Partition Coefficient): This parameter quantifies a molecule's lipophilicity, or its affinity for a nonpolar environment (like a cell membrane) versus a polar one (like blood plasma).[3] It is defined as the logarithm of the ratio of a compound's concentration in a two-phase system of n-octanol and water.[3] LogP is a key predictor of membrane permeability, bioavailability, metabolic stability, and potential toxicity.[3] A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[3] 1-Naphthylamine has an experimental logP of approximately 2.25, signifying moderate lipophilicity.[1]
When a molecule is deuterated, like this compound, these core properties are subtly altered due to the deuterium isotope effect. While often used under the assumption of identical chemical behavior, understanding these minute differences is crucial for high-precision applications.
Physicochemical Profile of 1-Naphthylamine and the Influence of Deuteration
The properties of the parent, non-deuterated 1-Naphthylamine provide a crucial baseline for understanding its d7 analogue.
Table 1: Physicochemical Properties of 1-Naphthylamine
| Property | Value | Source |
| pKa (conjugate acid) | 3.92 (at 25°C) | [1][2] |
| logP (n-octanol/water) | 2.25 | [1] |
| Water Solubility | Insoluble (approx. 1.7 g/L at 20°C) | [2] |
| Molecular Weight | 143.19 g/mol | [2][4] |
The Deuterium Isotope Effect (DIE): A Scientific Rationale
Substituting hydrogen (protium) with its heavier isotope, deuterium, introduces subtle changes in molecular properties stemming from differences in their zero-point vibrational energies.
-
Effect on pKa: The C-D bond has a lower zero-point energy than the C-H bond, making it stronger and less reactive. In the context of aromatic amines, the deuterium atoms on the naphthalene ring exert a small, net electron-donating inductive effect compared to protium. This increased electron density on the nitrogen atom makes it slightly more basic.[5][6][7] Consequently, the conjugate acid of this compound is expected to be slightly weaker, resulting in a marginally higher pKa value compared to the non-deuterated form.
-
Effect on logP: The impact of deuteration on lipophilicity is less straightforward but is generally minimal. Deuterium substitution can lead to a slight decrease in molecular volume and polarizability. This may result in a very small change in the logP value, though the direction of this change is not always predictable without experimental data. For most practical purposes in drug discovery, the effect on logP is often considered negligible but should be confirmed experimentally for definitive characterization.
Table 2: Comparison of Estimated Properties for this compound
| Property | 1-Naphthylamine | This compound (Estimated) | Rationale |
| pKa (conjugate acid) | ~3.92 | Slightly > 3.92 | Deuterium isotope effect increases basicity.[5][6][7] |
| logP (n-octanol/water) | ~2.25 | ~2.25 | The effect of deuteration is expected to be minimal. |
Experimental Determination of pKa
For aromatic amines with poor water solubility, UV-metric or spectrophotometric titration is a highly reliable method for pKa determination.[8][9] The method leverages the change in the compound's UV-visible absorption spectrum as it transitions between its neutral and protonated forms.
Protocol: pKa Determination by UV-Metric Titration
This protocol is designed as a self-validating system, ensuring accuracy through precise measurements and controls.
1. Materials and Reagents:
- This compound (high purity)
- Methanol or Ethanol (Spectroscopic grade)
- Deionized Water (18.2 MΩ·cm)
- Hydrochloric Acid (HCl), standardized 0.1 M and 1.0 M solutions
- Sodium Hydroxide (NaOH), standardized 0.1 M and 1.0 M solutions
- Calibrated dual-channel UV-Vis spectrophotometer with a thermostatted cuvette holder
- Calibrated pH meter with a combination electrode suitable for aqueous-organic mixtures
- Automated titrator or precision micropipettes
2. Experimental Causality:
- Co-solvent Choice: Due to the low aqueous solubility of 1-Naphthylamine, a co-solvent like methanol or ethanol is necessary to maintain the analyte in solution across the entire pH range.[9] A 50:50 (v/v) methanol-water mixture is a common starting point. The apparent pKa measured in this mixture can be extrapolated to determine the aqueous pKa.
- Wavelength Selection: The key is to identify wavelengths where the absorbance difference between the neutral species (high pH) and the protonated species (low pH) is maximal, as well as an isosbestic point where the absorbance remains constant.[8] This provides multiple data points for robust analysis.
3. Step-by-Step Methodology:
- Preparation of Stock Solution: Accurately prepare a stock solution of this compound in the chosen co-solvent (e.g., 1 mg/mL in methanol).
- Wavelength Scanning:
- Prepare two solutions from the stock in the co-solvent/water mixture: one highly acidic (e.g., pH 1-2 with HCl) and one highly basic (e.g., pH 10-11 with NaOH).
- Scan the UV spectrum (e.g., 220-400 nm) for both solutions to determine the spectra of the fully protonated and fully neutral forms, respectively. Identify optimal analytical wavelengths and the isosbestic point.
- Titration:
- Place a precise volume of the co-solvent/water mixture in the thermostatted titration vessel (e.g., 25°C).
- Add a known aliquot of the this compound stock solution to achieve a final concentration that gives an optimal absorbance reading (typically 0.5-1.0 AU).
- Begin the titration by adding small, precise increments of standardized HCl or NaOH.
- After each addition, allow the solution to equilibrate and simultaneously record the pH and the full UV spectrum (or absorbance at pre-selected wavelengths).
- Data Analysis:
- Plot the absorbance at an analytical wavelength against the measured pH.
- The resulting data should form a sigmoidal curve.
- The pKa corresponds to the pH at the inflection point of this curve, which can be determined using the first derivative of the plot.
Workflow for pKa Determination
Caption: Workflow for UV-Metric pKa Determination.
Experimental Determination of logP
The shake-flask method, as described in OECD Guideline 107, is the gold standard for logP determination. It directly measures the partitioning of the analyte between n-octanol and water.
Protocol: logP Determination by Shake-Flask Method (OECD 107)
This protocol emphasizes the importance of pre-equilibration and accurate concentration measurement to ensure a trustworthy result.
1. Materials and Reagents:
- This compound (high purity)
- n-Octanol (Analytical grade, purity >99%)
- Deionized Water or appropriate buffer (e.g., phosphate buffer, pH 7.4)
- Separatory funnels or centrifuge tubes with screw caps
- Mechanical shaker or vortex mixer
- Centrifuge (for phase separation)
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
2. Experimental Causality:
- Solvent Pre-Saturation: n-Octanol and water are partially miscible. To prevent volume changes during the experiment, each solvent must be pre-saturated with the other by mixing them vigorously and allowing the phases to separate before use. This is a critical step for accuracy.
- pH Control: Since 1-Naphthylamine is ionizable, its partitioning is pH-dependent. The logP specifically refers to the partitioning of the neutral species. Therefore, the experiment must be conducted at a pH where the compound is overwhelmingly in its neutral form (at least 2 pH units above the pKa). For 1-Naphthylamine (pKa ~3.92), performing the experiment at pH 7.4 ensures >99.9% of the compound is neutral.
3. Step-by-Step Methodology:
- Preparation:
- Prepare pre-saturated n-octanol and pre-saturated water (or buffer at pH 7.4).
- Prepare a stock solution of this compound in pre-saturated n-octanol.
- Partitioning:
- In a series of centrifuge tubes (in triplicate), combine known volumes of the pre-saturated n-octanol stock solution and the pre-saturated aqueous phase. A typical starting ratio is 1:1 or 2:1 (octanol:water).
- Cap the tubes securely and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours). Preliminary experiments should be run to determine the optimal equilibration time.
- Phase Separation:
- Centrifuge the tubes at high speed (e.g., 3000 x g for 10-15 minutes) to achieve a clean separation of the two phases. This step is crucial to avoid cross-contamination from micro-emulsions.
- Quantification:
- Carefully remove an accurate aliquot from both the n-octanol and the aqueous layers.
- Determine the concentration of this compound in each aliquot using a validated analytical method like HPLC-UV or LC-MS/MS. A calibration curve must be prepared for each phase.
- Calculation:
- Calculate the partition coefficient, P:
- P = [Concentration in n-octanol] / [Concentration in aqueous phase]
- Calculate logP:
- logP = log10(P)
Workflow for logP Determination
Caption: Shake-Flask Workflow for logP Determination (OECD 107).
Conclusion
While this compound is often used as a chemically identical surrogate for its parent compound in analytical studies, a rigorous scientific approach acknowledges the subtle but real influence of deuterium substitution. The pKa of this compound is expected to be slightly higher than the parent compound's value of 3.92 due to established deuterium isotope effects on amine basicity. Its logP value is expected to be very close to the parent's value of 2.25. For definitive characterization, this guide provides robust, field-proven experimental protocols for UV-metric titration and the shake-flask method. Adherence to these methodologies will yield accurate, reliable, and defensible pKa and logP values, empowering researchers to build more precise pharmacokinetic models and develop higher-quality bioanalytical assays.
References
-
PubChem Compound Summary for CID 8640, 1-Naphthylamine. National Center for Biotechnology Information. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
-
Development of Methods for the Determination of pKa Values. Avdeef, A., et al. Pharmaceutical Research. [Link]
-
1-NAPHTHYLAMINE Physical Properties. Loba Chemie. [Link]
-
Chemical Properties of 1-Naphthalenamine (CAS 134-32-7). Cheméo. [Link]
-
Stereochemistry of β-Deuterium Isotope Effects on Amine Basicity. Forsyth, D. A., et al. Journal of the American Chemical Society. [Link]
-
Values of logP and logk for the Test Compounds Used in This Study. ResearchGate. [Link]
-
OECD Guideline for the Testing of Chemicals 107: Partition Coefficient (n-octanol/water): Shake-Flask Method. OECD. [Link]
-
Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical. Forsyth, D. A., et al. Journal of the American Chemical Society. [Link]
-
OECD Guideline for the Testing of Chemicals 122: Partition Coefficient (n-Octanol/Water), pH-Metric Method for Ionisable Substances. Semantic Scholar. [Link]
-
Spectrophotometric Determination of the pKa's of Some Aromatic Amines. Defense Technical Information Center. [Link]
-
Stereochemistry of beta-deuterium isotope effects on amine basicity. Forsyth, D. A., et al. Journal of the American Chemical Society. [Link]
Sources
- 1. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Naphthylamine | 134-32-7 [chemicalbook.com]
- 3. acdlabs.com [acdlabs.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereochemistry of beta-deuterium isotope effects on amine basicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
1-Naphthylamine-d7 metabolic pathway markers
Title: Precision Tracing of Arylamine Carcinogenesis: A Technical Guide to 1-Naphthylamine-d7 Metabolic Pathway Markers
Executive Summary
This technical guide details the application of This compound (1-NA-d7) as a high-fidelity molecular probe and internal standard for investigating the metabolic fate of 1-Naphthylamine (1-NA). 1-NA is a toxic aromatic amine requiring metabolic activation to exert genotoxicity. The deuterated isotopologue (d7) is critical for two distinct analytical purposes: (1) as a stable isotope-labeled internal standard (SIL-IS) for precise quantification of exposure biomarkers in complex biological matrices (urine/plasma), and (2) as a mechanistic tracer to map the flux between bioactivation (N-hydroxylation) and detoxification (N-acetylation) pathways without kinetic isotope effect (KIE) interference on the reactive nitrogen center.
Part 1: The Isotopic Advantage of 1-NA-d7
In quantitative mass spectrometry, the reliability of data is defined by the ability to compensate for matrix effects—specifically ion suppression or enhancement in Electrospray Ionization (ESI). 1-NA-d7 serves as the ideal surrogate because its physicochemical properties (pKa, logP, retention time) mirror the non-labeled analyte, yet it provides a distinct mass spectral signature.
Key Physicochemical Characteristics:
-
Chemical Formula:
-
Mass Shift: +7 Da (Ring-deuterated). This shift is sufficient to avoid isotopic overlap with the natural abundance
isotopes of native 1-NA. -
Retention Time: Co-elutes with 1-NA (or elutes slightly earlier due to the deuterium isotope effect on lipophilicity), ensuring it experiences the exact same matrix environment at the moment of ionization.
Part 2: Metabolic Mapping (The Biological Core)
The toxicity of 1-NA is dictated by a kinetic competition between Phase I bioactivation and Phase II detoxification. When using 1-NA-d7 as a tracer or standard, one must monitor the downstream metabolites that act as "markers" for these competing pathways.
The Bifurcation Point
Upon entry into the hepatic system, 1-NA undergoes metabolism primarily via two enzyme families:
-
Bioactivation (Toxification): Mediated by CYP1A2 (Cytochrome P450).[1] This pathway oxidizes the amine to N-hydroxy-1-naphthylamine (N-OH-1-NA) . This metabolite is unstable and can form DNA adducts (e.g., C8-deoxyguanosine), leading to mutagenesis.
-
Detoxification: Mediated by NAT2 (N-acetyltransferase 2).[2] This pathway acetylates the amine to form N-acetyl-1-naphthylamine , a stable conjugate that is readily excreted.
Pathway Visualization
The following diagram illustrates the metabolic fate of 1-NA. When using 1-NA-d7, all downstream metabolites will carry the d7 tag, allowing researchers to distinguish exogenous (d7-labeled) metabolism from endogenous background.
Caption: Metabolic bifurcation of 1-Naphthylamine. The d7 label tracks through both the toxification (CYP1A2) and detoxification (NAT2) arms.
Part 3: Analytical Workflow & Protocol
To accurately measure these markers, a rigorous LC-MS/MS workflow is required. The protocol below is designed for urinary analysis , the most common matrix for arylamine biomonitoring.
Experimental Design: The "Total" vs. "Free" Approach
-
Free 1-NA: Represents unconjugated amine (often low concentration).
-
Total 1-NA: Requires enzymatic hydrolysis to cleave glucuronide/sulfate conjugates. This is the standard for assessing total exposure.
Step-by-Step Protocol
Materials:
-
Internal Standard: this compound (10 µg/mL in Methanol).
-
Enzyme:
-Glucuronidase/Arylsulfatase (from Helix pomatia). -
SPE Cartridges: Mixed-mode Cation Exchange (e.g., Oasis MCX or Strata-X-C).
Workflow:
-
Sample Aliquot: Transfer 1.0 mL of urine into a glass tube.
-
Spiking: Add 20 µL of 1-NA-d7 internal standard solution.
-
Hydrolysis: Add 1.0 mL of Acetate Buffer (pH 5.0) and 20 µL of
-Glucuronidase/Arylsulfatase. Incubate at 37°C for 16 hours.-
Scientific Rationale: This step converts all N-glucuronide-1-NA back to the parent amine, allowing the d7 standard to normalize for extraction efficiency of the total pool.
-
-
SPE Extraction:
-
Condition: 2 mL MeOH
2 mL Water. -
Load: Hydrolyzed sample.
-
Wash: 2 mL 0.1M HCl (removes neutrals/acids)
2 mL MeOH (removes hydrophobic neutrals). -
Elute: 2 mL of 5% Ammonia in Methanol.
-
Scientific Rationale: The basic elution solvent deprotonates the amine, releasing it from the cation exchange sorbent.
-
-
Reconstitution: Evaporate eluate under
and reconstitute in 100 µL Mobile Phase A.
LC-MS/MS Configuration
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495). Ionization: Electrospray Positive (ESI+).
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 2.1 x 100mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 8 mins |
MRM Transitions (Quantitation Markers):
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |
| 1-Naphthylamine | 144.1 ( | 127.1 ( | 25 | Target Analyte |
| This compound | 151.1 ( | 134.1 ( | 25 | Internal Standard |
| N-Acetyl-1-NA | 186.1 ( | 144.1 ( | 15 | Metabolite Marker |
Part 4: Data Interpretation & Visualization
The Analytical Logic Flow
The following diagram depicts the logical flow of data processing, ensuring that the d7 signal validates the quantitative result.
Caption: Analytical workflow demonstrating the normalization of analyte signal using the d7 internal standard ratio.
Calculating Metabolic Flux
If using 1-NA-d7 as a tracer (dosed in vivo), the metabolic phenotype (acetylator status) can be calculated:
-
High Ratio: Indicates Rapid NAT2 metabolizer (Efficient Detoxification).
-
Low Ratio: Indicates Slow NAT2 metabolizer (Higher risk of N-hydroxylation and DNA damage).
References
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 99. Lyon (FR): International Agency for Research on Cancer. [Link]
-
Skipper, P. L., & Tannenbaum, S. R. (1990). Protein adducts in the molecular dosimetry of chemical carcinogens. Carcinogenesis, 11(4), 507–518. [Link]
-
Centers for Disease Control and Prevention (CDC). (2013). Laboratory Procedure Manual: Aromatic Amines in Urine. Method No. 6010.01. [Link]
-
Yu, M. C., Skipper, P. L., Tannenbaum, S. R., Chan, K. K., & Ross, R. K. (2002). Arylamine exposures and bladder cancer risk.[3][4] Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 506-507, 21-28. [Link]
-
Sabbioni, G., & Sepai, O. (2002). Determination of human exposure to carcinogenic aromatic amines from hemoglobin adducts. Archives of Toxicology, 76(10), 577-582. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. [Cytochrome P450 and NAT2 polymorphisms and drug metabolism in DOTS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in β-naphthylamine metabolism and toxicity in Chinese hamster ovary cell lines transfected with human CYP1A2 and NAT2*4, NAT2*5B or NAT2*7B N-acetyltransferase 2 haplotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Naphthylamine (IARC Summary & Evaluation, Volume 4, 1974) [inchem.org]
Methodological & Application
Application Note: High-Precision Quantitation of Urinary Naphthalene Biomarkers using d7-Isotope Dilution GC-MS/MS
Abstract
This application note details a rigorous protocol for the biomonitoring of naphthalene exposure via its primary urinary metabolites: 1-Naphthol (1-N) and 2-Naphthol (2-N) . Unlike general screening methods, this protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) with specific ring-deuterated internal standards (1-Naphthol-d7 and 2-Naphthol-d7 ). This approach provides superior correction for matrix-induced ionization suppression and extraction losses, ensuring data integrity for clinical and toxicological research.
Introduction & Scientific Rationale
The Need for d7-Standards
Naphthalene (C₁₀H₈) is a ubiquitous polycyclic aromatic hydrocarbon (PAH). Upon inhalation or dermal absorption, it is rapidly metabolized. While parent naphthalene can be measured in blood, urinary naphthols are the "gold standard" biomarkers for integrated exposure assessment.
Why d7? Standard calibration often fails in urine analysis due to the "matrix effect"—variable suppression of MS signals caused by salts and organic compounds in urine.
-
Chemical Identity: 1-Naphthol-d7 (
) retains the exact physicochemical properties (pKa, solubility) of the native analyte. -
Mass Shift: The +7 Da mass shift allows the mass spectrometer to distinguish the standard from the native analyte while they co-elute perfectly.
-
Self-Correction: Any loss during extraction or suppression during ionization affects the native analyte and the d7-standard equally. The ratio remains constant, yielding high-precision quantitation.
Metabolic Pathway
Understanding the biological origin of these markers is critical for interpretation. Naphthalene undergoes oxidation by CYP450 enzymes (primarily CYP2E1) to form an epoxide intermediate, which rearranges to naphthols.
Figure 1: Metabolic pathway of naphthalene leading to urinary biomarkers. Note that urinary analysis requires enzymatic hydrolysis to reverse the conjugation (green nodes) back to free naphthols (red nodes) for detection.
Experimental Design & Materials
Reagents and Standards
-
Native Standards: 1-Naphthol, 2-Naphthol (>99% purity).
-
Internal Standards (IS): 1-Naphthol-d7 and 2-Naphthol-d7 (Isotopic purity >98%).
-
Enzyme Mix:
-Glucuronidase/Arylsulfatase (from Helix pomatia) – Essential to cleave both glucuronide and sulfate conjugates. -
Derivatization Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or BSTFA + 1% TMCS.
-
Solvents: HPLC-grade Hexane, Acetonitrile, Methanol.
Instrumentation
-
GC: Agilent 7890B or equivalent with split/splitless injector.
-
MS: Triple Quadrupole (QqQ) operating in MRM mode (e.g., Agilent 7000D).
-
Column: DB-5MS UI (30m x 0.25mm x 0.25µm).
Protocol: Sample Preparation
Rationale: This workflow ensures complete deconjugation and selective extraction of phenolic metabolites.
Step 1: Enzymatic Hydrolysis[1][2][3]
-
Thaw urine samples at room temperature and vortex.
-
Aliquot 1.0 mL of urine into a glass culture tube.
-
CRITICAL STEP: Add 20 µL of Internal Standard Spiking Solution (containing 1-Naphthol-d7 and 2-Naphthol-d7 at 500 ng/mL).
-
Note: Adding IS before hydrolysis compensates for any enzyme efficiency variations.
-
-
Add 1.0 mL of Sodium Acetate buffer (0.1 M, pH 5.0).
-
Add 20 µL of
-Glucuronidase/Arylsulfatase enzyme solution. -
Cap and incubate at 37°C for 16 hours (overnight) to ensure complete deconjugation.
Step 2: Extraction (Liquid-Liquid)
-
Remove samples from incubator and cool to room temperature.
-
Add 2.0 mL of n-Hexane.
-
Rotate/Shake for 20 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate layers.
-
Transfer the supernatant (organic top layer) to a clean borosilicate vial.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
Step 3: Derivatization (Silylation)
Why Silylation? Phenols are polar and tail badly on GC columns. Silylation replaces the active proton with a trimethylsilyl (TMS) group, improving volatility and peak shape.
-
Reconstitute the dried residue in 50 µL of Acetonitrile.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap and incubate at 60°C for 30 minutes .
-
Transfer to autosampler vials for GC-MS/MS analysis.
Instrumental Analysis (GC-MS/MS)[1][3][4]
Chromatographic Conditions
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet: 260°C, Splitless mode.
-
Oven Program:
-
Initial: 70°C (hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C (hold 3 min).
-
Mass Spectrometry Parameters (MRM)
The use of Multiple Reaction Monitoring (MRM) ensures high selectivity. The d7-standards will have a parent mass +7 Da higher than the native.
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Retention Time (min) |
| 1-Naphthol-TMS | 216.1 | 201.1 | 141.1 | 8.2 |
| 1-Naphthol-d7-TMS (IS) | 223.1 | 208.1 | 148.1 | 8.2 |
| 2-Naphthol-TMS | 216.1 | 201.1 | 141.1 | 8.5 |
| 2-Naphthol-d7-TMS (IS) | 223.1 | 208.1 | 148.1 | 8.5 |
Table 1: MRM Transitions. The "TMS" denotes the trimethylsilyl derivative. Note the +7 shift for the IS.
Data Analysis & Workflow Logic
The following diagram illustrates the logical flow of the analytical process, highlighting the self-correcting nature of the IDMS approach.
Figure 2: Analytical workflow.[1][2] The co-extraction of the d7-standard corrects for errors at the "Potential Loss Step" (Red node).
Calculation
Concentration (
Where the Response Factor is derived from the calibration curve (Ratio of Areas vs. Ratio of Concentrations).
Validation & Quality Control
To ensure Trustworthiness and Scientific Integrity , the following criteria must be met:
-
Linearity: Calibration curves (0.5 – 100 µg/L) must have
. -
Recovery: Spike recovery should be 85-115%.
-
Blanks: Reagent blanks must show no peak at the retention time of analytes (signal < 20% of LOQ).
-
Biological Reference:
-
Non-smokers: < 35 µg/L (Sum of 1-N + 2-N).
-
Smokers: Typically 2-4x higher.
-
Occupational Limit: Biological Tolerance Values (BAT) often set around 35-50 µg/L for background, but can reach >1000 µg/L in exposed workers.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery of d7-IS | Incomplete hydrolysis or pH drift. | Check buffer pH (5.[3]0) and enzyme activity.[3][4][5] Ensure incubation time is sufficient. |
| Tailing Peaks | Active sites in liner or column. | Replace GC liner, trim column (10cm), or re-silanize the injector. |
| No Separation of 1-N/2-N | Ramp rate too fast. | Slow the oven ramp between 100°C and 150°C. Use a high-resolution column (e.g., DB-5MS or DB-17MS). |
| High Background | Contaminated derivatizing agent. | Use fresh BSTFA. Store reagents in a desiccator. |
References
-
Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Polycyclic Aromatic Hydrocarbons (PAHs) in Urine. Method No. 6106.03. [Link]
-
Klotz, K., et al. (2019).[1] Validity of different monitoring parameters in human urine for assessment of occupational exposure to naphthalene.[6][3][7][8][9] Archives of Toxicology. [Link]
-
Takeuchi, A., et al. (2020).[6] Simple and reliable method to simultaneously determine urinary 1- and 2-naphthol using in situ derivatization and gas chromatography-mass spectrometry.[6] Journal of Occupational Health.[8] [Link]
-
Deutsche Forschungsgemeinschaft (DFG). (2021). List of MAK and BAT Values: Naphthalene. [Link]
Sources
- 1. series.publisso.de [series.publisso.de]
- 2. researchgate.net [researchgate.net]
- 3. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of Naphthalene, 1-Naphthol, Indene, and Indole by Rhodococcus sp. Strain NCIMB 12038 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]
- 6. ijcom.org [ijcom.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. e-journal.unair.ac.id [e-journal.unair.ac.id]
Application Note: High-Sensitivity Quantification of 1-Naphthylamine in Hair Dye Formulations via Isotope Dilution LC-MS/MS
Abstract
This protocol details a robust methodology for the extraction and quantification of 1-Naphthylamine (1-NA) , a prohibited Category 1 carcinogen, in complex hair dye matrices. Utilizing 1-Naphthylamine-d7 as a stable isotope-labeled internal standard (SIL-IS), this method corrects for the severe electrospray ionization (ESI) suppression often caused by surfactants and lipids in cosmetic creams. The workflow employs Mixed-Mode Cation Exchange (MCX) solid-phase extraction (SPE) to ensure high analyte recovery (>85%) and superior cleanup compared to traditional liquid-liquid extraction.
Introduction & Regulatory Context
1-Naphthylamine is an aromatic amine classified as a carcinogen (Category 1A) and is strictly prohibited in cosmetic products under EU Regulation (EC) No 1223/2009 (Annex II, Entry 242) [1]. Despite this, it may exist as an impurity in azo dyes or a degradation product in oxidative hair dye formulations.
The Challenge: Matrix Effects
Hair dye formulations are chemically aggressive matrices containing high concentrations of surfactants (SLS), fatty alcohols, and oxidizers (hydrogen peroxide). These components cause significant ion suppression in LC-MS/MS analysis, leading to underestimation of toxic impurities.
The Solution: Isotope Dilution
Using This compound is not optional for high-integrity analysis; it is a requirement. As a deuterated analog, it co-elutes with the target analyte and experiences the exact same matrix suppression. By quantifying the ratio of the native analyte to the d7-standard, these matrix effects are mathematically nullified.
Materials & Reagents
| Reagent | Grade/Specification | Purpose |
| 1-Naphthylamine | Analytical Standard (>98%) | Target Analyte |
| This compound | Isotopic Purity >98% | Internal Standard (IS) |
| Methanol (MeOH) | LC-MS Grade | Extraction/Elution Solvent |
| Formic Acid (FA) | LC-MS Grade | Protonation Agent (pH control) |
| Ammonium Hydroxide | 25% (NH₄OH) | Elution Base (SPE) |
| Water | 18.2 MΩ·cm | Mobile Phase |
| SPE Cartridges | Oasis MCX or Strata-X-C (60mg/3mL) | Mixed-Mode Cation Exchange |
Experimental Protocol
Standard Preparation
Stock Solutions:
-
Target Stock (1 mg/mL): Dissolve 10 mg 1-Naphthylamine in 10 mL MeOH.
-
IS Stock (1 mg/mL): Dissolve 5 mg this compound in 5 mL MeOH.
-
Working IS Solution (1 µg/mL): Dilute IS Stock 1:1000 in MeOH.
Sample Preparation & Extraction
Rationale: Acidic methanol is used to protonate the amine (pKa ~3.9), ensuring it remains soluble and positively charged for the subsequent cation-exchange SPE step.
-
Weighing: Accurately weigh 0.5 g (±0.01 g) of hair dye cream into a 15 mL centrifuge tube.
-
IS Spiking (Critical): Add 50 µL of Working IS Solution (1 µg/mL) directly to the sample.
-
Note: Allow to stand for 10 minutes. This equilibration time ensures the IS binds to the matrix similarly to the native analyte.
-
-
Extraction: Add 10 mL of 1% Formic Acid in Methanol .
-
Homogenization: Vortex for 1 min, then ultrasonicate for 20 mins at room temperature.
-
Caution: Avoid heat >40°C to prevent degradation of thermally labile dye precursors.
-
-
Clarification: Centrifuge at 4,000 x g for 10 mins. Collect the supernatant.
Solid Phase Extraction (SPE) Cleanup
Rationale: LLE is insufficient for hair dyes due to emulsion formation. MCX cartridges retain the positively charged 1-NA while allowing neutral lipids and anionic surfactants to wash away.
-
Conditioning: 2 mL MeOH followed by 2 mL Water (acidified with 1% FA).
-
Loading: Load 1 mL of the supernatant extract. Flow rate < 1 mL/min.[1]
-
Wash 1 (Acidic): 2 mL 1% Formic Acid in Water. (Removes polar interferences).
-
Wash 2 (Organic): 2 mL 100% Methanol. (Removes neutral lipids/grease).
-
Elution: 2 mL 5% Ammonium Hydroxide in Methanol .
-
Reconstitution: Evaporate eluate to dryness under N₂ (40°C) and reconstitute in 1 mL Mobile Phase A/B (90:10).
Instrumental Analysis (LC-MS/MS)[1][5][6]
System: Agilent 6400 Series or Sciex Triple Quad Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm) Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water Mobile Phase B: Acetonitrile
Gradient Profile:
| Time (min) | %B | Flow (mL/min) |
|---|---|---|
| 0.0 | 5 | 0.4 |
| 1.0 | 5 | 0.4 |
| 4.0 | 95 | 0.4 |
| 6.0 | 95 | 0.4 |
| 6.1 | 5 | 0.4 |
| 8.0 | 5 | 0.4 |
MS/MS Parameters (ESI Positive Mode):
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |
|---|---|---|---|---|
| 1-Naphthylamine | 144.1 | 127.1 | 25 | Quantifier |
| 144.1 | 115.1 | 35 | Qualifier |
| This compound | 151.1 | 134.1 | 25 | IS Quantifier |
Workflow Visualization
Figure 1: Analytical workflow for 1-Naphthylamine extraction illustrating the critical MCX cleanup mechanism.
Method Validation Criteria
To ensure this method meets "Senior Scientist" standards, the following validation parameters must be met:
-
Linearity: R² > 0.995 over the range of 1 – 1000 ng/g.
-
Recovery: Absolute recovery of the IS (d7) should be >70%. If lower, check the SPE load pH (must be < 3).
-
Matrix Effect (ME): Calculated as:
-
Acceptance: The d7-IS corrects for this, but ME should ideally be within ±20% to ensure sensitivity.
-
Troubleshooting Guide
-
Low Recovery of d7-IS:
-
Cause: Sample pH was not acidic enough during loading.
-
Fix: Ensure the extraction solvent contains at least 1% Formic Acid. The amine must be protonated (
) to bind to the MCX cartridge.
-
-
High Backpressure on SPE:
-
Cause: Viscous hair dye matrix clogging the frit.
-
Fix: Dilute the supernatant 1:1 with water before loading or use high-speed centrifugation (10,000 x g).
-
-
Peak Tailing:
-
Cause: Secondary interactions with free silanols on the column.
-
Fix: Increase Ammonium Formate concentration in Mobile Phase A to 10mM.
-
References
-
European Union. (2009).[2][3][4][5] Regulation (EC) No 1223/2009 of the European Parliament and of the Council of 30 November 2009 on cosmetic products.[3][5] Official Journal of the European Union.[3][5] Link
-
Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on Reaction Products of oxidative hair dye ingredients.[6] European Commission.[7][5] Link
-
Sigma-Aldrich. (n.d.).[8] this compound Product Specification and Certificate of Analysis.Link
-
U.S. Food and Drug Administration (FDA). (2023). Method of Test for Aromatic Amines in Hair Dyes.[1]Link
Sources
- 1. fda.gov.tw [fda.gov.tw]
- 2. carlroth.com [carlroth.com]
- 3. Consolidated TEXT: 32009R1223 — EN — 23.08.2021 [eur-lex.europa.eu]
- 4. Regulation (EC) No 1223/2009 of the European Parliament and of the Council of 30 November 2009 on cosmetic products (recast) (Text with EEA relevance) [legislation.gov.uk]
- 5. health.ec.europa.eu [health.ec.europa.eu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ec.europa.eu [ec.europa.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Naphthylamine-d7 Detection in ESI-MS/MS
Status: Active Guide Analyte: 1-Naphthylamine-d7 (Internal Standard) Technique: LC-ESI-MS/MS Issue: Signal Suppression / Matrix Effects
The Physics of Suppression: Why this compound Fails
Signal suppression in Electrospray Ionization (ESI) is not a detector failure; it is a competition failure occurring inside the electrospray droplet.
1-Naphthylamine (1-NA) is a weak base with a pKa of ~3.92 [1]. In positive ESI (ESI+), it must be protonated ($[M+H]^+ $) to be detected. However, it faces two critical hurdles in the "race" for ionization:
-
Charge Competition (The pKa Deficit): In the ESI droplet, 1-NA competes for protons with matrix components (e.g., endogenous amines, phospholipids). If the mobile phase pH is not sufficiently acidic (pH < 3), 1-NA remains largely neutral and cannot migrate to the droplet surface to be ejected into the gas phase.
-
Surface Saturation: ESI is a surface-limited process. Highly surface-active compounds (like phospholipids or surfactants from sample prep) monopolize the droplet surface, physically blocking 1-NA-d7 from entering the gas phase.
Mechanism Visualization
The following diagram illustrates the "Charge Competition" model specific to weak bases like 1-Naphthylamine.
Figure 1: The ESI "Race to the Surface." this compound must compete with matrix components for both protons and surface area. If the matrix is more basic or more surface-active, the IS signal is suppressed.
Troubleshooting Workflow: The "Self-Validating" Diagnosis
Do not guess the source of suppression. Use the Post-Column Infusion (PCI) method to visualize the matrix effect map. This is the industry "Gold Standard" for qualitative assessment [2].
Protocol: Post-Column Infusion (PCI) Setup
Objective: Map the exact retention time zones where the matrix suppresses the 1-NA-d7 signal.
-
Preparation: Prepare a solution of this compound in the mobile phase (concentration should yield a steady signal intensity of ~1.0e6 cps).
-
Hardware Setup:
-
Place the 1-NA-d7 solution in a syringe pump.
-
Connect the syringe pump to a "Tee" union installed after the analytical column but before the MS source.
-
Set the syringe pump flow rate to 10-20 µL/min.
-
-
Execution:
-
Inject a Blank Matrix Extract (extracted plasma/urine without analyte) into the LC system.
-
Run your standard LC gradient.
-
-
Analysis:
-
Monitor the baseline of the 1-NA-d7 MRM transition.
-
Result: A flat baseline means no suppression. A negative peak (dip) indicates a suppression zone. A positive peak indicates enhancement.
-
Decision Tree
Follow this logic path to identify the root cause.
Figure 2: Diagnostic logic flow. Differentiating between instrument failure, extraction loss, and true matrix suppression.
Optimization Strategies
If PCI confirms suppression, apply these targeted fixes.
A. The "Deuterium Shift" Trap
Problem: Deuterated internal standards often elute slightly earlier than their native counterparts in Reverse Phase LC (RPLC) due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds [3].
-
Risk: If 1-NA-d7 elutes 0.1 min earlier than 1-NA, it might shift into a suppression zone (e.g., a phospholipid peak) that the native analyte misses. This causes the calculated ratio (Area_Analyte / Area_IS) to be artificially high.
-
Fix: Ensure your gradient is shallow enough at the elution point so that 1-NA and 1-NA-d7 remain within the same ionization window, or ensure both elute in a "clean" region mapped by PCI.
B. Mobile Phase Chemistry (pH Control)
Since 1-Naphthylamine has a pKa of ~3.92, neutral pH mobile phases are disastrous.
-
Recommendation: Use 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic Acid (TFA) .
-
Note: While TFA suppresses overall ESI signal due to ion pairing, it ensures 100% protonation of the amine. If sensitivity is sufficient, TFA can stabilize the signal ratio.
C. Sample Preparation: Phospholipid Removal
Phospholipids (PLs) are the primary cause of ESI suppression in bioanalysis.
-
Data Comparison:
| Method | Phospholipid Removal | 1-NA-d7 Recovery Risk | Recommendation |
| Protein Precip (PPT) | < 20% Removed | High (Co-elution likely) | ❌ Avoid |
| Liquid-Liquid (LLE) | > 90% Removed | Moderate (pH dependent) | ✅ Preferred (Use MTBE/Hexane) |
| Solid Phase (SPE) | > 95% Removed | Low (If wash is optimized) | ✅ Best (Use MCX/Cation Exchange) |
Protocol for LLE:
-
Alkalinize sample (pH > 10) with NaOH to make 1-NA neutral (LogP 2.25).
-
Extract with MTBE or Hexane:Ethyl Acetate .
-
Freeze/separate organic layer.
-
Evaporate and reconstitute in mobile phase.
-
Why: Phospholipids are less soluble in non-polar solvents like Hexane compared to Acetonitrile (PPT).
-
Frequently Asked Questions (FAQs)
Q1: My internal standard (1-NA-d7) response varies by 50% between samples, but the analyte response seems stable. Why? A: You are likely experiencing "Spot Suppression." This occurs when patient-specific matrix components (e.g., medication metabolites) co-elute with the IS. Because of the Deuterium Isotope Effect , the IS might be eluting slightly earlier into this interference zone, while the analyte elutes just after it.
-
Action: Check the retention time difference. If
min, flatten the gradient or change the stationary phase (e.g., from C18 to Biphenyl).
Q2: Can I just increase the injection volume to get more signal? A: No. Increasing injection volume introduces more matrix, which often increases suppression exponentially rather than linearly.
-
Action: Try diluting the sample 1:5 with water. Paradoxically, this often increases the S/N ratio by diluting the suppressors below the threshold of droplet saturation.
Q3: Should I use APCI instead of ESI? A: Yes, if sensitivity allows. Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique and is significantly less susceptible to matrix effects than liquid-phase ESI [1]. Since 1-Naphthylamine is thermally stable and volatile enough, APCI is a robust alternative.
References
-
PubChem. (n.d.). 1-Naphthylamine (Compound). National Library of Medicine. Retrieved February 6, 2026, from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]
- Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?
Technical Support Center: Optimizing 1-Naphthylamine-d7 Recovery in Solid-Phase Extraction (SPE)
Welcome to the technical support center for improving the solid-phase extraction (SPE) recovery of 1-Naphthylamine-d7. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind each step, enabling you to diagnose and resolve low recovery issues effectively.
Understanding this compound and its Challenges in SPE
This compound is a deuterated aromatic amine. Its chemical properties are pivotal in designing a successful SPE method.
| Property | Value | Significance for SPE |
| pKa | 3.92[1] | As a weak base, its charge state is pH-dependent. This is critical for retention on cation-exchange sorbents and can influence retention on reversed-phase sorbents. |
| logP (Kow) | 2.25[1] | Indicates moderate hydrophobicity, making it suitable for reversed-phase SPE. |
| Water Solubility | Low (0.17 g/L)[1] | Sample pre-treatment may be necessary to ensure it remains dissolved in the loading solution. |
| Stability | Prone to oxidation[1][2] | Turns brown on exposure to air.[3] This degradation can be a significant source of low recovery. Sample handling and storage require care. |
The primary challenges in achieving high recovery rates for this compound often stem from incomplete retention, premature elution, irreversible binding, or degradation during the extraction process. This guide will provide a systematic approach to overcoming these obstacles.
Troubleshooting Guide: Low Recovery of this compound
This section addresses specific problems encountered during SPE and provides logical, step-by-step solutions.
Problem 1: Analyte is lost during the sample loading step (breakthrough).
Possible Cause A: Incorrect Sorbent Choice
-
Explanation: The chosen sorbent may not have sufficient affinity for this compound under the loading conditions. For a moderately polar compound like this, both reversed-phase and cation-exchange are viable mechanisms.
-
Solution:
-
Verify Sorbent Suitability:
-
Consider Mixed-Mode Sorbents: A combination of reversed-phase and cation-exchange functionalities can provide enhanced retention.
-
Possible Cause B: Incorrect pH of the Sample
-
Explanation: The pH of the sample dictates the ionization state of this compound, which is crucial for retention, especially on cation-exchange sorbents.
-
Solution:
-
For Cation-Exchange SPE: To ensure the amine is positively charged (protonated), adjust the sample pH to at least two units below its pKa.
-
For Reversed-Phase (C18) SPE: To maximize hydrophobic retention, the analyte should be in its neutral, uncharged state. Adjust the sample pH to at least two units above its pKa.
-
Recommended pH: Adjust the sample pH to >6. Some methods for aromatic amines suggest a pH of 10 to ensure they are fully deprotonated.
-
-
Possible Cause C: Sample Solvent is too Strong
-
Explanation: If the sample contains a high percentage of organic solvent, it can disrupt the hydrophobic interaction with a reversed-phase sorbent, causing the analyte to elute with the sample matrix.
-
Solution:
-
Dilute the Sample: If possible, dilute the sample with water or an appropriate buffer to reduce the organic solvent content to less than 5%.
-
Solvent Exchange: If dilution is not feasible, evaporate the organic solvent and reconstitute the sample in a weaker, SPE-compatible solvent.
-
Problem 2: Analyte is lost during the wash step.
Possible Cause A: Wash Solvent is too Strong
-
Explanation: The wash solvent is intended to remove interferences that are less strongly retained than the analyte of interest. If the wash solvent is too aggressive, it will prematurely elute the this compound.
-
Solution:
-
Reduce Organic Content: For reversed-phase SPE, decrease the percentage of organic solvent in the wash solution. For example, if using 20% methanol, try 5% methanol.[4]
-
Maintain Appropriate pH: For cation-exchange SPE, ensure the wash solvent is at a low pH (e.g., ~1.9 with 3% acetic acid) to keep the analyte charged and bound to the sorbent.[5][6] A wash with acidified water followed by a non-polar solvent like hexane can be effective.
-
Problem 3: Analyte is not completely eluted from the cartridge.
Possible Cause A: Elution Solvent is too Weak
-
Explanation: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent.
-
Solution:
-
For Reversed-Phase (C18): Increase the polarity of the elution solvent. Methanol or acetonitrile are common choices.[4] If recovery is still low, consider adding a small amount of a stronger, less polar solvent like dichloromethane (DCM) if compatible with your downstream analysis.
-
For Cation-Exchange (SCX): The primary mechanism for elution is to neutralize the analyte. This is achieved by using a basic elution solvent.
-
Possible Cause B: Insufficient Elution Volume
-
Explanation: The volume of the elution solvent may not be sufficient to pass through the entire sorbent bed and quantitatively remove the analyte.
-
Solution:
-
Increase Elution Volume: Try eluting with multiple, smaller aliquots. For example, instead of one 2 mL elution, use two separate 1 mL elutions and combine the fractions.
-
Perform an Elution Profile Study: Elute with successive small volumes (e.g., 0.5 mL) and analyze each fraction separately to determine the volume required for complete elution.
-
Possible Cause C: Secondary Interactions
-
Explanation: this compound can have secondary interactions with the sorbent material (e.g., hydrogen bonding with residual silanols on silica-based sorbents).
-
Solution:
-
Modify the Elution Solvent: Add a small amount of a competing agent to the elution solvent. For example, a small percentage of acid or base can disrupt these secondary interactions.
-
Switch to a Polymer-Based Sorbent: Polymeric sorbents are stable across a wider pH range and have fewer secondary interaction sites compared to silica-based sorbents.[7]
-
Frequently Asked Questions (FAQs)
Q1: Which SPE sorbent is better for this compound: Reversed-Phase or Cation-Exchange?
A1: Both can be effective, but cation-exchange often provides higher selectivity and recovery for basic compounds like aromatic amines.[5][6] The electrostatic interaction in cation-exchange is generally stronger than the hydrophobic interactions in reversed-phase, allowing for more rigorous wash steps to remove matrix interferences. However, if your sample matrix contains other cationic species, a reversed-phase method might be simpler to develop.
Q2: My recovery is inconsistent between samples. What could be the cause?
A2: Inconsistent recovery is often due to variability in the SPE procedure. Key factors to check are:
-
Cartridge Drying: Ensure the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps, as this can lead to channeling and poor retention.
-
Flow Rate: Maintain a consistent and slow flow rate (e.g., 1-2 drops per second) during sample loading and elution to ensure adequate interaction time between the analyte and the sorbent.[4]
-
Sample pH: Small variations in sample pH can significantly impact retention, especially with cation-exchange. Ensure consistent and accurate pH adjustment for every sample.
Q3: I suspect my analyte is degrading on the cartridge. How can I prevent this?
A3: 1-Naphthylamine is known to be susceptible to oxidation.[1][2]
-
Use Fresh Solvents: Ensure all solvents are of high purity and freshly prepared.
-
Minimize Processing Time: Develop an efficient workflow to minimize the time the analyte spends on the cartridge.
-
Consider Antioxidants: For N-phenyl-1-naphthylamine, an OSHA method recommends treating collection filters with ascorbic acid (Vitamin C) as an antioxidant.[2] While not a standard SPE practice, if degradation is severe, preparing standards and samples in a solution containing a small amount of an antioxidant could be explored, ensuring it doesn't interfere with the analysis.
Q4: Does the deuterium labeling of this compound affect the SPE method?
A4: Generally, the isotope effect of deuterium on SPE is minimal. The chemical properties governing retention (pKa, hydrophobicity) are not significantly altered. However, in chromatography, a slight shift in retention time between the deuterated and non-deuterated analogue can sometimes be observed. For SPE, this is unlikely to impact recovery unless an extremely selective wash or elution step is used that happens to fall exactly between the elution profiles of the two isotopologues, which is highly improbable.
Experimental Protocols
Here are two starting-point protocols based on established methods for aromatic amines. Optimization may be required for your specific sample matrix.
Protocol 1: Cation-Exchange SPE (Recommended for Higher Selectivity)
This protocol is adapted from a validated method for 22 primary aromatic amines.[5][6]
-
Sorbent: Strong Cation-Exchange (SCX), e.g., 500 mg / 3 mL.
-
Conditioning: Pass 2 mL of methanol through the cartridge.
-
Equilibration: Pass 2 mL of purified water containing 3% (w/v) acetic acid (pH ~1.9) through the cartridge. Do not let the sorbent go dry.
-
Sample Loading:
-
Adjust the aqueous sample to pH ~1.9 by adding acetic acid.
-
Load the sample onto the cartridge at a flow rate of approximately 1-1.5 mL/min.
-
-
Washing:
-
Wash 1: Pass 2 mL of purified water with 3% (w/v) acetic acid.
-
Wash 2: Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte with 2 mL of methanol containing 5% (v/v) ammonia. Collect the eluate. A second elution with a fresh 1-2 mL aliquot can be performed to ensure complete recovery.
-
Protocol 2: Reversed-Phase SPE (C18)
-
Sorbent: C18, e.g., 500 mg / 6 mL.
-
Conditioning: Pass 5 mL of methanol through the cartridge.
-
Equilibration: Pass 5 mL of purified water through the cartridge. Do not let the sorbent go dry.
-
Sample Loading:
-
Adjust the aqueous sample to pH > 6 (pH 10 is often used for aromatic amines).
-
Load the sample onto the cartridge at a slow flow rate (1-2 drops/second).
-
-
Washing:
-
Wash 1: Pass 5 mL of purified water to remove polar interferences.
-
Wash 2 (optional): If non-polar interferences are a concern, use a weak organic wash, such as 5 mL of 5-10% methanol in water.
-
-
Elution:
-
Elute with 5 mL of methanol or acetonitrile.
-
Visual Workflow and Logic Diagrams
SPE Method Selection Logic
Caption: Step-by-step workflow for cation-exchange SPE.
References
-
U.S. Environmental Protection Agency. (n.d.). Methods of analysis and quality-assurance practices. Retrieved from [Link]
-
Organomation. (n.d.). EPA Method 527 - Determination of Selected Pesticides and Flame Retardants in Drinking Water by Solid Phase Extraction and Capil. Retrieved from [Link]
-
Thomas, J. L., Donnelly, C. C., et al. (n.d.). Development and validation of a solid phase extraction sample cleanup. DigitalCommons@UNL. Retrieved from [Link]
-
Hawach Scientific. (2025, April 28). Operative Step for C18 SPE Cartridge. Retrieved from [Link]
-
University of Massachusetts Chan Medical School. (n.d.). C18 Cartridge Solid Phase Extraction (SPE) for MS analysis. Retrieved from [Link]
-
Occupational Safety and Health Administration. (1992, September). N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE) - N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE). Retrieved from [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
- Aznar, M., Canellas, E., & Nerín, C. (2009). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry.
-
Aznar, M., Canellas, E., & Nerín, C. (n.d.). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Retrieved from [Link]
- Dabrowska, H., Dabrowski, L., Biziuk, M., Gaca, J., & Namieśnik, J. (2003). Solid-phase extraction clean-up of soil and sediment extracts for the determination of various types of pollutants in a single run.
-
Wikipedia. (2023, December 2). 1-Naphthylamine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
- Shlyapov, R., et al. (2018). Quantification of naphthalene in soil using solid-phase microextraction, gas-chromatography with mass-spectrometric detection and standard addition method.
-
PubChem. (n.d.). 1-Naphthylamine. Retrieved from [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
- Google Patents. (n.d.). CA1241664A - Process for the preparation of 1-naphthylamine.
-
U.S. Environmental Protection Agency. (2025, October 28). EPA Drinking Water Research Methods. Retrieved from [Link]
- Zhang, W., et al. (2008). Removal Enhancement of 1-naphthol and 1-naphthylamine in Single and Binary Aqueous Phase by Acid-Basic Interactions With Polymer Adsorbents. PubMed.
Sources
Navigating the Labyrinth of Isobaric Interferences in 1-Naphthylamine-d7 Analysis: A Technical Support Guide
Welcome to your comprehensive resource for overcoming the analytical challenges posed by isobaric interferences in the analysis of 1-Naphthylamine-d7. This guide is designed for researchers, scientists, and drug development professionals who demand the highest level of accuracy and precision in their quantitative mass spectrometry assays. Here, we dissect the root causes of these interferences and provide actionable, field-tested strategies to ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: What is isobaric interference in the context of this compound analysis?
A1: Isobaric interference occurs when one or more compounds in your sample have the same nominal mass-to-charge ratio (m/z) as your analyte of interest, this compound. These interfering species can co-elute with your analyte, leading to an overestimation of its concentration and compromising the accuracy of your results.
Q2: I'm using a deuterated internal standard. Shouldn't that prevent interferences?
A2: While deuterated internal standards like this compound are invaluable for correcting variations in sample preparation and instrument response, they do not inherently eliminate isobaric interferences.[1][2] An interfering compound with the same nominal mass as this compound can still contribute to the measured signal. Furthermore, in some cases, deuteration can cause a slight shift in retention time, which, if not properly managed, can lead to differential matrix effects between the analyte and the internal standard.[2]
Q3: What are the most common sources of isobaric interference in this analysis?
A3: Common sources include:
-
Isomers: Structural isomers of 1-Naphthylamine that may be present in the sample.[3]
-
Matrix Components: Complex sample matrices can contain numerous endogenous or exogenous compounds with the same nominal mass.
-
Metabolites: In biological samples, metabolites of related compounds can sometimes be isobaric with the analyte or internal standard.
-
Contaminants: Impurities in reagents, solvents, or from the sample collection and processing steps can introduce interfering species.
Q4: Can high-resolution mass spectrometry (HRMS) solve all my isobaric interference problems?
A4: HRMS is a powerful tool that can distinguish between compounds with very small mass differences. By providing a more accurate mass measurement, it can often resolve the analyte from isobaric interferences. However, its effectiveness depends on the mass difference between the interfering species and your analyte. In cases of very close isobars or isomers, chromatographic separation remains crucial.
In-Depth Troubleshooting Guide
Symptom: Elevated or Inconsistent this compound Signal
If you observe an unexpectedly high or variable signal for your internal standard, it's a strong indication of an underlying isobaric interference. The following decision tree will guide you through the troubleshooting process.
Caption: A decision tree for troubleshooting isobaric interference.
Step-by-Step Troubleshooting:
-
Verify the Purity of Your Standard: Ensure the this compound standard is of high isotopic purity (ideally >98%) to minimize contributions from unlabeled 1-Naphthylamine.[1]
-
Analyze Blanks:
-
Solvent Blank: Inject the solvent used to reconstitute your samples. A signal here points to contamination in your solvent or LC-MS system.
-
Matrix Blank: Analyze a sample of the same matrix (e.g., plasma, urine) that does not contain the analyte or internal standard. A signal in the matrix blank confirms that the interference is originating from the sample matrix itself.
-
-
Optimize Chromatographic Separation: This is often the most effective way to resolve isobaric interferences.[3][4]
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to exploit different separation mechanisms.
-
Mobile Phase Composition: Adjust the organic solvent, aqueous phase, and pH to improve the resolution between your analyte and the interfering peak. For basic compounds like aromatic amines, a slightly basic mobile phase can sometimes improve peak shape.
-
Gradient Profile: Modify the gradient slope and duration to enhance separation. A shallower gradient around the elution time of your analyte can be particularly effective.
-
-
Refine Mass Spectrometry Parameters:
-
Precursor and Product Ion Selection: Re-evaluate your precursor and product ion selection in your MS/MS method. Infuse a solution of your internal standard and acquire a full product ion scan to identify the most intense and specific fragment ions.[5] Avoid selecting low-mass fragment ions that are common to many molecules.[5]
-
Collision Energy: Optimize the collision energy to maximize the signal of your chosen product ion while minimizing the formation of non-specific fragments.
-
-
Enhance Sample Preparation: A more rigorous sample preparation protocol can help remove interfering compounds before they reach the analytical instrument.[4]
-
Solid-Phase Extraction (SPE): Utilize an SPE sorbent that selectively retains your analyte while allowing the interfering compounds to be washed away. Mixed-mode cation exchange SPE can be effective for basic compounds like aromatic amines.
-
Liquid-Liquid Extraction (LLE): Perform LLE at different pH values to selectively extract your analyte into an organic phase, leaving polar interferences in the aqueous phase.
-
Experimental Protocols
Protocol 1: Selection of Optimal Precursor and Product Ions for this compound
This protocol outlines the steps to determine the most sensitive and specific MRM (Multiple Reaction Monitoring) transitions for your analysis.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in methanol)
-
Mass spectrometer with MS/MS capabilities
-
Syringe pump for direct infusion
Procedure:
-
Prepare a working solution of this compound at a concentration suitable for direct infusion (e.g., 100 ng/mL).
-
Infuse the solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Acquire a full scan (Q1 scan) to identify the protonated molecular ion [M+H]+ of this compound.
-
Set the mass spectrometer to product ion scan mode, selecting the [M+H]+ ion as the precursor.
-
Ramp the collision energy over a range (e.g., 10-50 eV) to observe the fragmentation pattern.
-
Identify the most intense and stable fragment ions (product ions).
-
Select at least two product ions for your MRM method: one for quantification (quantifier) and one for confirmation (qualifier).[5] The quantifier should ideally be the most intense fragment, while the qualifier provides an additional layer of specificity.
Protocol 2: Solid-Phase Extraction (SPE) for Aromatic Amines from an Aqueous Matrix
This is a general protocol that can be adapted for various aqueous sample types, such as urine or wastewater.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., MCX)
-
Methanol (HPLC grade)
-
Ammonium hydroxide solution (5%) in methanol
-
Formic acid
-
Sample pre-treatment solution (e.g., buffer to adjust pH)
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment: Adjust the pH of your sample to be acidic (e.g., pH < 4 with formic acid) to ensure the aromatic amines are protonated.
-
Cartridge Conditioning:
-
Wash the SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of water (or your sample pre-treatment solution). Do not let the sorbent go dry.
-
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of acidified water to remove polar interferences.
-
Wash the cartridge with 3 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the retained aromatic amines with 2 mL of 5% ammonium hydroxide in methanol. The basic solution neutralizes the amines, releasing them from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in your mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Molecular Information for 1-Naphthylamine and its Deuterated Analog
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| 1-Naphthylamine | C₁₀H₉N | 143.19[6] |
| This compound | C₁₀D₇H₂N | 150.23 |
Table 2: Example MRM Transitions for 1-Naphthylamine
| Precursor Ion (m/z) | Product Ion (m/z) | Use |
| 144.1 | 115.1 | Quantifier |
| 144.1 | 89.1 | Qualifier |
Note: These are example transitions and should be optimized for your specific instrument and conditions.
Visualization of Workflows
Caption: A simplified workflow for this compound analysis.
References
-
Yu, J., et al. (2014). Determination of urinary aromatic amines in smokers and nonsmokers using a MIPs-SPE coupled with LC-MS/MS method. Journal of Chromatography B, 960, 132-138. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3), 283-284. [Link]
-
ADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Retrieved from [Link]
-
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
Zhang, X., et al. (2020). Distinguishing between Isobaric Ions Using Microdroplet Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 92(15), 10590-10596. [Link]
-
Blair, M. F., et al. (2021). Dynamic Quadrupole Selection to Associate Precursor Masses with MS/MS Products in Data-Independent Acquisition. Journal of the American Society for Mass Spectrometry, 32(9), 2358-2366. [Link]
-
Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
ADLM. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. Retrieved from [Link]
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]
-
McCalley, D. V. (2010). Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation. Journal of Chromatography A, 1217(52), 8249-8257. [Link]
-
Van Berkel, G. J., & Kertesz, V. (2004). Deconvolution of isobaric interferences in mass spectra. Journal of the American Society for Mass Spectrometry, 15(12), 1835-1843. [Link]
-
Lorenzo-Parodi, N., et al. (2021). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Talanta, 223, 121731. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8640, 1-Naphthylamine. Retrieved from [Link]
-
SCIEX. (2021). How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS. Retrieved from [Link]
-
Restek Corporation. (2019). Determining Optimal LC-MS/MS MRMs: Sensitivity is NOT Everything! Retrieved from [Link]
-
Stoll, D. R., & McCalley, D. V. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America, 39(12), 584-590. [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Naphthalenamine, 5,6,7,8-tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]
-
Office of Justice Programs. (n.d.). Combining LC/MS/MS Product-ion Scan Technology with GC/MS Analysis to Identify Drugs and Poisons in Postmortem Fluids and Tissue. Retrieved from [Link]
-
Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Chen, Y. P., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(1), 136-148. [Link]
-
SCIEX. (n.d.). SCIEX QTRAP 4500 LC-MS/MS System Compendium of food testing applications. Retrieved from [Link]
-
Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]
-
ResearchGate. (2016). Troubleshooting ESI LC MS/MS chromatograms--sample contamination? Retrieved from [Link]
-
Le, L., et al. (2014). Elimination of isobaric interference and signal-to-noise ratio enhancement using on-line mobile phase filtration in liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 28(8), 947-954. [Link]
Sources
optimal storage conditions for 1-Naphthylamine-d7 solutions
Technical Support Center: 1-Naphthylamine-d7 Solutions
Introduction: The Criticality of Proper Storage for Deuterated Standards
Welcome to the technical support guide for this compound. As researchers and drug development professionals, you understand that the integrity of your analytical standards is paramount. The accuracy of your experimental data is directly linked to the stability and purity of your reagents. This compound, a deuterated aromatic amine, is particularly susceptible to environmental factors that can compromise its chemical structure.
This guide provides a comprehensive, experience-driven framework for the optimal storage and handling of this compound solutions. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory. Our goal is to ensure the long-term stability of your standards, leading to reproducible and trustworthy results.
Frequently Asked Questions (FAQs)
Q1: What are the absolute optimal storage conditions for a this compound stock solution?
The stability of this compound is primarily threatened by oxidation and photodegradation. Aromatic amines, as a class, are sensitive to air and light, and 1-Naphthylamine is no exception, readily turning brown upon exposure.[1] The principles for storing the deuterated form are identical to the parent compound.
Causality: The amino group on the naphthalene ring is an electron-donating group, which makes the aromatic system susceptible to oxidation. Oxygen in the air acts as an oxidizing agent, leading to the formation of colored quinone-imine type structures and other degradation products.[1][2] UV light provides the energy to catalyze these oxidative reactions.
For maximum stability, your storage protocol must rigorously control these three factors: temperature, light, and atmosphere.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of oxidative degradation. While some sources permit storage below 30°C, refrigeration is best practice for long-term stability.[3][4] |
| Light | Store in amber glass vials or wrap clear vials in aluminum foil. | Prevents photodegradation. Direct sunlight and even ambient lab light can accelerate oxidation.[5] |
| Atmosphere | Purge headspace with an inert gas (Argon or Nitrogen) before sealing. | Displaces oxygen, the primary culprit in oxidative degradation.[6] Use vials with PTFE-lined septa for a secure, inert seal. |
| Container | Tightly sealed glass container. | Prevents exposure to air and moisture.[7] |
Q2: I have a solid sample of this compound. Do the same conditions apply?
Yes, with even greater emphasis on protection from air and moisture. The solid is also susceptible to oxidation, which is visible as a color change from colorless/pale yellow to brownish-purple.[1][8] Store the solid in a tightly sealed container, preferably in a desiccator to protect from moisture, and in a cool, dark place.[5]
Q3: What is the most common degradation pathway I should be aware of?
The primary degradation pathway is oxidation. Upon exposure to air and/or light, 1-Naphthylamine can be oxidized to various products, including 1,4-naphthoquinone, which contributes to the characteristic discoloration.[1] This process compromises the purity of your standard, introducing contaminants that can interfere with your analysis.
Caption: Primary oxidative degradation pathway.
Q4: Which solvent should I use to prepare my stock solution?
The choice of solvent is critical and depends on your analytical method.
-
For General Use & Long-Term Storage: Aprotic organic solvents like Acetonitrile or Methanol are common choices. They offer good solubility and are relatively inert. Ensure you use high-purity, anhydrous (dry) solvents to minimize water content, which can participate in degradation reactions.
-
Considerations for Deuterated Solvents: If preparing solutions for NMR, you will use a deuterated solvent. Be aware that solvents like D₂O or CD₃OD can potentially cause back-exchange of the deuterium on the amine group (-ND₂) over time, though the deuterium on the aromatic ring is stable under neutral conditions.[9][10] For mass spectrometry applications, this is less of a concern.
Always test solubility on a small scale first. 1-Naphthylamine has very low solubility in water.[1]
Troubleshooting Guide
Issue 1: My this compound solution has turned yellow or brown.
-
Underlying Cause: This is a classic sign of oxidation.[1] The solution has been exposed to air (oxygen) and/or light, leading to the formation of colored degradation products. The integrity of the solution is compromised.
-
Recommended Action:
-
Do Not Use for Quantitative Analysis: The concentration of the parent compound is no longer accurate, and the degradation products may interfere with your assay.
-
Prepare a Fresh Solution: Discard the old solution following your institution's hazardous waste disposal protocols.[11] 1-Naphthylamine is a suspected carcinogen and requires careful handling.[7][11]
-
Review Your Protocol: Implement the optimal storage conditions outlined in the FAQ section. Ensure you are purging the vial with inert gas before sealing and storing it in the dark at 2-8°C.
-
Caption: Decision workflow for discolored solutions.
Issue 2: After refrigeration, I see a precipitate in my solution.
-
Underlying Cause: This typically indicates that the concentration of your solution has exceeded the solubility limit of this compound in that specific solvent at the storage temperature.
-
Recommended Action:
-
Warm to Room Temperature: Allow the solution to warm to ambient lab temperature.
-
Sonicate: Place the vial in a sonicator bath for 5-10 minutes to help redissolve the precipitate. Visually inspect to ensure the solution is clear and homogenous before use.
-
Prevent Recurrence: If this is a recurring issue, consider preparing a slightly more dilute stock solution for cold storage. You can then make working dilutions from this stock as needed.
-
Issue 3: My analytical results (e.g., LC-MS/MS) are showing poor reproducibility or unexpected peaks.
-
Underlying Cause: If you have ruled out instrumental issues, inconsistent results often point to a problem with your standard's stability. Gradual degradation between uses can lead to a drifting concentration. The appearance of new, unexpected peaks could be the degradation products themselves.
-
Recommended Action:
-
Perform a Stability Check: Prepare a fresh solution and analyze it alongside your existing stock solution. A significant difference in the peak area for the target analyte confirms degradation of the older stock.
-
Implement Aliquoting: For frequently used standards, it is best practice to prepare a primary stock solution and then create multiple smaller, single-use or limited-use aliquots. This prevents the primary stock from being repeatedly warmed, opened to the atmosphere, and exposed to light, preserving its integrity for a longer period.
-
Experimental Protocol: Preparation and Storage of a this compound Stock Solution
This protocol is a self-validating system designed to maximize the stability of your standard.
Materials:
-
This compound solid
-
High-purity, anhydrous acetonitrile
-
Calibrated analytical balance
-
Class A volumetric flask
-
2 mL amber glass autosampler vials with PTFE-lined screw caps
-
Source of dry Argon or Nitrogen gas with a gentle delivery system
Procedure:
-
Weighing: Accurately weigh the required amount of this compound solid in a suitable weighing vessel. Handle in a fume hood using appropriate personal protective equipment (PPE), as 1-Naphthylamine is a suspected carcinogen.[12]
-
Dissolution: Quantitatively transfer the solid to the volumetric flask. Add approximately half the final volume of acetonitrile and sonicate for 5 minutes to ensure complete dissolution.
-
Dilution: Allow the solution to return to room temperature. Dilute to the final volume with acetonitrile, cap, and invert 15-20 times to ensure homogeneity.
-
Aliquoting & Inerting: Immediately dispense the stock solution into the amber glass vials. For each vial, gently flush the headspace with Argon or Nitrogen for 10-15 seconds before immediately capping tightly.
-
Labeling: Clearly label each vial with the compound name, concentration, solvent, preparation date, and your initials.
-
Storage: Place the labeled, sealed vials in a designated, locked storage box in a refrigerator at 2-8°C.[5][7]
By following this detailed protocol, you minimize the introduction of oxygen and moisture and protect the solution from light, ensuring the highest possible stability for your this compound standard.
References
-
Loba Chemie. (n.d.). 1-NAPHTHYLAMINE EXTRA PURE Safety Data Sheet. Retrieved from [Link]
-
Penta. (2024, April 30). 1-Naphthylamine - SAFETY DATA SHEET. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Naphthylamine. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1-Naphthylamine. Retrieved from [Link]
-
PubChem. (n.d.). 1-Naphthylamine. Retrieved from [Link]
-
Kyoto University Research Information Repository. (n.d.). Electrolytic Oxidation of α-Naphthylamine and ar-Tetrahyd. Retrieved from [Link]
-
Morin, S., et al. (n.d.). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. PMC. Retrieved from [Link]
Sources
- 1. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. 1-Naphthylamine | 134-32-7 [chemicalbook.com]
- 5. lobachemie.com [lobachemie.com]
- 6. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. westliberty.edu [westliberty.edu]
- 8. CAS 134-32-7: 1-naphthylamine | CymitQuimica [cymitquimica.com]
- 9. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. carlroth.com [carlroth.com]
Validation & Comparative
Quantification of 1-Naphthylamine: Relative Response Factor (RRF) Determination Using 1-Naphthylamine-d7
Executive Summary
In the quantification of genotoxic impurities (GTIs) such as 1-Naphthylamine , the margin for error is vanishingly small. Regulatory frameworks like ICH M7(R1) and FDA M10 demand high sensitivity and specificity. While external standardization is cost-effective, it fails to account for the significant matrix suppression often observed in LC-MS/MS analysis of aromatic amines.
This guide details the determination of Relative Response Factors (RRF) using 1-Naphthylamine-d7 as a Stable Isotope Labeled Internal Standard (SIL-IS). By correcting for ionization efficiency differences and extraction recovery, this protocol ensures data integrity for drug substance and product release testing.
The Scientific Imperative: Why RRF Matters
Mass spectrometers are mass-selective, but they are not inherently quantitative without correction. The ionization efficiency of an analyte depends on its chemical environment at the exact moment of elution.
-
The Problem: In complex matrices (e.g., API synthesis intermediates), co-eluting components can suppress the ionization of 1-Naphthylamine, leading to underestimation of the impurity level (a "False Negative" risk).
-
The Solution (SIL-IS): this compound is chemically identical to the target but mass-shifted (+7 Da). It theoretically experiences the exact same extraction and ionization conditions.[1]
-
The Catch: Deuterium substitution slightly alters lipophilicity (the "Deuterium Isotope Effect"), causing the d7-analog to elute slightly earlier than the non-labeled parent on Reverse Phase (RP) columns. Calculating the RRF is mandatory to verify that this retention time shift does not decouple the standard from the analyte’s matrix suppression zone.
Comparative Methodology: Selecting the Right Approach
Before establishing the RRF, researchers must validate the choice of internal standard. The table below compares the performance of this compound against alternative quantification strategies.
Table 1: Performance Comparison of Quantification Strategies
| Feature | External Standard Method | Structural Analog IS (e.g., 2-Naphthylamine) | SIL-IS (this compound) |
| Matrix Effect Correction | None. High risk of error in complex samples. | Partial. Corrects for general drift, but not specific co-eluting interferences. | Superior. Corrects for specific suppression events at the elution time. |
| Retention Time Match | N/A | Poor. Elutes at a different time; subject to different matrix zones. | Excellent. Elutes within <0.1 min of analyte (typically). |
| Extraction Recovery | Assumes 100% or requires correction factor. | Corrects for general loss, but chemical properties differ. | Auto-Corrects. Behaves identically during extraction. |
| Cost | Low | Medium | High |
| Regulatory Preference | Low (for trace impurities) | Medium | High (Gold Standard for GTIs) |
Experimental Protocol: RRF Determination
Materials & Reagents[2]
-
Analyte: 1-Naphthylamine (Reference Standard, >99.0% purity).
-
Internal Standard: this compound (Isotopic purity >98 atom % D).
-
Solvents: LC-MS grade Acetonitrile, Water, Formic Acid.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes (Aromatic amines require adequate retention to separate from the solvent front).
-
Detection: ESI Positive Mode (MRM).
-
Analyte Transition: 144.1
127.1 (Loss of ). -
IS Transition: 151.1
134.1.
-
Preparation Workflow
-
Stock Solutions: Prepare individual stocks of Analyte and IS at 1.0 mg/mL in MeOH.
-
Working Standard (WS): Dilute IS to a fixed concentration (e.g., 50 ng/mL).
-
Calibration Levels: Prepare 6 levels of Analyte (e.g., 1 ng/mL to 100 ng/mL), keeping IS concentration constant at 50 ng/mL in all vials.
Workflow Diagram
The following diagram illustrates the critical path for RRF determination and validation.
Figure 1: Step-by-step workflow for determining Relative Response Factors. Note the feedback loop: high variability usually indicates pipetting error or spectral interference.
Calculation & Data Analysis
The RRF Formula
The Relative Response Factor is calculated for each calibration level using the following equation:
Where:
- = Peak Area of 1-Naphthylamine
- = Peak Area of this compound
- = Concentration of 1-Naphthylamine
- = Concentration of this compound
Acceptance Criteria
For a validated method, the RRF should be consistent across the calibration range.
-
Linearity: The %RSD of the RRF values across all levels should be
. -
Slope: If plotting
(y) vs (x), the slope is the RRF.[2][3] The intercept should be statistically negligible.
Table 2: Example Experimental Data (Simulated)
| Level | Conc. Analyte (ng/mL) | Conc. IS (ng/mL) | Area Analyte | Area IS | Calculated RRF |
| L1 | 5.0 | 50.0 | 4,200 | 45,000 | 0.933 |
| L2 | 10.0 | 50.0 | 8,500 | 44,800 | 0.948 |
| L3 | 25.0 | 50.0 | 21,500 | 45,200 | 0.951 |
| L4 | 50.0 | 50.0 | 43,100 | 45,100 | 0.955 |
| L5 | 100.0 | 50.0 | 86,500 | 44,900 | 0.963 |
| Mean | 0.950 | ||||
| % RSD | 1.2% |
Interpretation: The RRF is close to 1.0, indicating similar ionization efficiency. The low %RSD (1.2%) confirms the method is robust and the d7-analog is tracking the analyte linearly.
Critical Decision Matrix: Handling Isotope Effects
While this compound is robust, the "Deuterium Effect" can cause it to elute 0.05–0.2 minutes earlier than the analyte. This diagram guides the decision-making process when this shift is observed.
Figure 2: Decision logic for managing Deuterium Isotope Effects in chromatography.
References
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2017). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]
-
Separation Science. (2024). Relative Response Factor: Accurate Quantification in Chromatography. Retrieved from [Link]
- Wang, S., et al. (2007). Deuterium isotope effects in liquid chromatography-mass spectrometry. Journal of Chromatography A. (Concept referenced for isotope effect mechanism).
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A Senior Application Scientist's Guide: Enhancing Quantitative Accuracy with 1-Naphthylamine-d7 Internal Standard vs. External Standard Calibration
The Fundamental Challenge in Quantitative Analysis: Variability
Quantitative chromatographic analysis operates on the principle that a compound's detector response is directly proportional to its concentration.[1] However, the analytical process is susceptible to various sources of error that can compromise this relationship. These challenges include:
-
Sample Matrix Effects: Complex biological matrices, such as plasma, urine, or tissue homogenates, contain a multitude of endogenous components (salts, lipids, proteins) that can co-elute with the target analyte.[2] These components can interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement, which unpredictably alters the analyte's signal and skews quantification.[3][4]
-
Inconsistent Sample Preparation: Analyte recovery can vary between samples during multi-step extraction, evaporation, and reconstitution procedures.[5]
-
Instrumental Fluctuations: Minor variations in injection volume, mobile phase composition, or mass spectrometer sensitivity over the course of an analytical run can introduce significant imprecision.[3]
The external standard method, in its simplicity, is highly vulnerable to these sources of error. The internal standard method, particularly with a stable isotope-labeled standard, is designed to systematically correct for them.[6][7]
Calibration Strategies: A Head-to-Head Comparison
The External Standard Method
The external standard method involves creating a calibration curve by analyzing a series of standard solutions of known concentrations, prepared in a clean solvent.[8] The response (e.g., peak area) of the analyte in the unknown sample is then compared against this curve to determine its concentration.
-
Causality of Error: This method fundamentally assumes that every sample is processed and analyzed with identical efficiency and that the instrument response is perfectly stable. It does not account for sample-specific matrix effects or procedural losses, as the standards and samples are treated as separate, independent entities.[9] This makes it suitable for simple, clean matrices but often unreliable for complex bioanalysis.[1]
The Internal Standard Method with 1-Naphthylamine-d7
The internal standard method involves adding a known, constant amount of a carefully chosen compound—the internal standard (IS)—to every standard, quality control sample, and unknown sample at the very beginning of the sample preparation process.[10] Quantification is based on the ratio of the analyte's response to the internal standard's response.
-
The "Gold Standard" Choice: Stable Isotope-Labeled Standards: The ideal internal standard behaves identically to the analyte throughout the entire analytical workflow.[3] This is best achieved with a stable isotope-labeled (SIL) version of the analyte, such as this compound for the quantification of 1-Naphthylamine. Deuterated standards are chemically identical to the analyte, ensuring they co-elute chromatographically and experience the same extraction recovery and matrix effects.[11][12] Because they differ in mass, the mass spectrometer can distinguish between the analyte and the IS.[12]
-
Causality of Correction: By adding this compound at the outset, it acts as a self-validating tracer for 1-Naphthylamine in each specific sample. If a portion of the analyte is lost during extraction, an equivalent portion of the IS is also lost. If the analyte signal is suppressed by 20% due to matrix effects, the IS signal is also suppressed by 20%. The ratio of their signals, however, remains constant and directly proportional to the analyte's concentration, effectively nullifying these sources of error.[5][7] This intrinsic correction mechanism is what imparts superior accuracy and precision to the method.[6]
Experimental Data: A Performance Showdown
To illustrate the practical difference in accuracy, consider a validation experiment designed to quantify 1-Naphthylamine in human plasma. The experiment compares the performance of an external standard method against an internal standard method using this compound. The results are summarized below.
| Performance Metric | External Standard Method | Internal Standard Method (using this compound) | ICH Q2(R1) Guideline Acceptance Criteria |
| Accuracy (% Recovery) | 81.5% - 125.3% | 98.2% - 101.5% | Typically ±15% of nominal value (±20% at LLOQ) |
| Precision (% RSD) | 18.7% | < 5.0% | Typically ≤15% (≤20% at LLOQ) |
| Linearity (R²) | 0.985 | > 0.998 | ≥ 0.99 |
| Matrix Effect (% RSD) | 22.5% | < 4.5% | N/A (IS method mitigates this) |
Table 1: Comparative performance data for the quantification of 1-Naphthylamine in human plasma. The internal standard method demonstrates markedly superior accuracy and precision, falling well within the stringent acceptance criteria set by regulatory bodies like the ICH.[13] The high variability in the external standard method is a direct consequence of uncorrected matrix effects and procedural inconsistencies.
Visualizing the Methodological Divergence
The fundamental difference between the two calibration strategies lies in the point of correction. The following diagram illustrates this critical distinction.
Caption: Conceptual workflow comparison of calibration methods.
Validated Experimental Protocol: Quantification of 1-Naphthylamine
This protocol details a self-validating system for the accurate quantification of 1-Naphthylamine in human plasma, employing this compound as an internal standard. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[14]
Materials and Reagents
-
1-Naphthylamine certified reference standard
-
This compound certified internal standard
-
LC-MS grade Methanol, Acetonitrile, and Water
-
Formic Acid
-
Human Plasma (K2EDTA)
-
Calibrated pipettes and analytical balance
Preparation of Stock and Working Solutions
-
Analyte Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-Naphthylamine in 10 mL of Methanol.
-
Internal Standard Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of Methanol.
-
Analyte Working Solutions: Perform serial dilutions of the Analyte Stock with 50:50 Methanol:Water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the Internal Standard Stock with Methanol. The concentration is chosen to be near the mid-point of the calibration curve to ensure a robust and reproducible signal.
Sample Preparation (Protein Precipitation)
-
Rationale: This step removes the majority of plasma proteins, which are a primary source of matrix effects and can damage the analytical column.
-
Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of the appropriate matrix (blank plasma for standards/QCs, sample plasma for unknowns) into each tube.
-
Spike 10 µL of the appropriate Analyte Working Solution into the standard and QC tubes. Add 10 µL of 50:50 Methanol:Water to blank and unknown tubes.
-
Crucial Step: Add 20 µL of the Internal Standard Working Solution (50 ng/mL) to every tube (except the "double blank" used for matrix background assessment).
-
Add 200 µL of ice-cold Acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials for analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute. (A gradient is used to effectively separate the analyte from matrix components).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex 6500+ QTRAP or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
1-Naphthylamine: Q1 144.1 -> Q3 117.1
-
This compound: Q1 151.1 -> Q3 124.1
-
Data Analysis and System Suitability
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the Response Ratio (Analyte Peak Area / IS Peak Area).
-
Construct a calibration curve by plotting the Response Ratio against the nominal concentration of the calibration standards.
-
Apply a linear regression with 1/x² weighting. The weighting ensures that the lower end of the curve, which is more susceptible to variance, is fitted accurately.
-
The concentration of 1-Naphthylamine in unknown samples is calculated from the regression equation using their measured Response Ratios.
-
Self-Validation Check: The peak area of the internal standard (this compound) should be consistent across all samples (typically within ±20% of the mean). A significant deviation in a particular sample indicates a severe, uncorrected matrix effect or a sample preparation error, providing grounds for re-analysis.
Caption: Detailed workflow for the internal standard protocol.
Conclusion
While the external standard method offers simplicity, its application is limited to non-complex samples where variability is minimal. For the rigorous demands of drug development and bioanalysis, this approach is often inadequate. The internal standard calibration method, especially when using a stable isotope-labeled standard like this compound, represents a fundamentally more robust and accurate strategy. It proactively corrects for the inevitable variations in sample preparation and instrument response, mitigating the impact of matrix effects.[5][15] This built-in system of self-validation ensures the generation of high-quality, reliable, and defensible data, which is the bedrock of scientific integrity and regulatory compliance.
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Gatto, M. F., Fostinelli, J., Fustinoni, S., Campo, L., & Mercadante, R. (2006). Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry, 20(6), 949–954.[15]
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ALWSCI. (2025). Chromatographic Quantification Methods: External Standard, Internal Standard, And Self-Calibration Methods. Retrieved from ALWSCI website.[17]
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Oche, J. O., & Oga, E. O. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.[11]
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Dolan, J. W. (2014). When Should an Internal Standard be Used?. LCGC International.[18]
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Yamada, T., Uchikata, T., Sakamoto, S., Yokoi, T., & Tsugawa, H. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Scientific reports, 10(1), 11648.[19]
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Reddit. (2023). Understanding Internal standards and how to choose them. r/massspectrometry.[20]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from ResolveMass Laboratories Inc. website.[12]
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National Center for Biotechnology Information. (n.d.). 1-Naphthylamine. PubChem.[21]
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Creative Proteomics. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from Creative Proteomics website.[22]
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Yu, J., Xie, F., Zhang, Y., Chen, F., & Liu, S. (2014). Determination of urinary aromatic amines in smokers and nonsmokers using a MIPs-SPE coupled with LC-MS/MS method. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 960, 122–128.[23]
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Taylor & Francis. (n.d.). 1-naphthylamine – Knowledge and References. Retrieved from Taylor & Francis website.[24]
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Li, H., & Chen, G. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Bioanalysis, 7(12), 1449–1451.[2]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.[14]
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Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from Lab Manager website.[25]
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Wikipedia. (n.d.). 1-Naphthylamine. Retrieved from Wikipedia.[26]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma website.[27]
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Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical Analysis.[4]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.[13]
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Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from Welch Materials, Inc. website.[28]
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International Council for Harmonisation. (n.d.). Quality Guidelines. ICH.[29]
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International Agency for Research on Cancer. (2012). 2-NAPHTHYLAMINE 1. Exposure Data. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F. IARC.[30]
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Bahadur, A., & Singh, L. (2018). Matrix Effects and Application of Matrix Effect Factor. Journal of Analytical Science and Technology.[31]
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Ji, Y., et al. (2024). Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation. eLife, 13, e96345.[32]
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Sigma-Aldrich. (n.d.). 1-Naphthylamine 97%. Retrieved from Sigma-Aldrich website.[33]
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National Institute of Standards and Technology. (n.d.). 1-Naphthalenamine. NIST WebBook.[34]
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ResearchGate. (n.d.). Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation | Request PDF. Retrieved from ResearchGate.[35]
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A Comparative Guide to the Isotopic Enrichment Validation of 1-Naphthylamine-d7 (Atom % D)
For researchers, scientists, and drug development professionals, the integrity of isotopically labeled standards is not merely a matter of quality control; it is the bedrock upon which the accuracy of quantitative bioanalysis rests. 1-Naphthylamine, a key chemical intermediate and a known human xenobiotic metabolite, is frequently used in its deuterated form (1-Naphthylamine-d7) as an internal standard for pharmacokinetic and metabolism studies.[1][2][3] The precise degree of deuterium incorporation, or "isotopic enrichment," directly impacts the accuracy of concentration measurements in complex biological matrices.
This guide provides an in-depth comparison of the primary analytical techniques for validating the isotopic enrichment (Atom % D) of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative analytical principles.
The Imperative of Isotopic Purity
Before delving into methodologies, it is crucial to distinguish between isotopic enrichment and species abundance. An isotopic enrichment of 99 atom % D does not mean 99% of the molecules are the fully deuterated d7 species.[4] Rather, it means that at each of the seven labeled positions on the naphthalene ring, there is a 99% probability of finding a deuterium atom instead of a protium atom. This distinction is vital for accurately interpreting mass spectrometry data and for understanding the potential for isotopic cross-talk in sensitive assays. The validation process, therefore, is a multi-step investigation designed to answer two fundamental questions:
-
Are the deuterium labels in the correct structural positions?
-
What is the precise percentage of deuterium at these positions?
The Validation Workflow: A Two-Pillar Approach
A robust validation strategy for this compound relies on two orthogonal analytical pillars: Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and positional integrity, and Mass Spectrometry (MS) for quantifying the distribution of isotopologues.
Caption: High-level workflow for comprehensive validation of this compound.
Pillar 1: Confirming Structural and Positional Integrity via NMR
Attempting to quantify isotopic enrichment without first confirming the location of the deuterium atoms is a critical oversight. NMR spectroscopy is the definitive technique for this purpose, providing an unambiguous structural fingerprint of the molecule.[5]
-
Proton NMR (¹H NMR): The principle here is one of subtraction. For a highly deuterated sample like this compound, the ¹H NMR spectrum should show a dramatic reduction or complete absence of signals in the aromatic region where the seven protons of the naphthalene ring would typically appear. The only significant proton signals should correspond to the two protons on the amine group (-NH₂), which are typically not deuterated. The presence of small residual signals in the aromatic region allows for a preliminary estimation of the isotopic enrichment.
-
Deuterium NMR (²H NMR): This technique provides direct evidence of deuteration.[6][7] Instead of looking for the absence of protons, a ²H NMR experiment directly observes the signals from the deuterium nuclei.[6] While deuterium signals are broader than proton signals, the spectrum will confirm that deuterium is present on the aromatic ring, corroborating the ¹H NMR data. This method is particularly powerful for highly enriched compounds where residual proton signals are too weak for reliable analysis.[6]
Expert Insight: Running both ¹H and ²H NMR provides a self-validating system. The ¹H NMR confirms the correct protons have been substituted, while the ²H NMR confirms they have been substituted with deuterium. This dual approach leaves no ambiguity about the location of the isotopic label.
Pillar 2: A Comparative Guide to Quantifying Atom % D
Once positional integrity is confirmed, the next step is precise quantification. The two most reliable and widely accepted methods are Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HR-MS).
| Feature | Quantitative NMR (qNMR) | High-Resolution Mass Spectrometry (HR-MS) |
| Fundamental Principle | Signal area is directly proportional to the molar quantity of nuclei, irrespective of molecular structure.[8][9] | Measures the mass-to-charge ratio (m/z) to determine the relative abundance of different isotopologues.[10] |
| Primary Use Case | Absolute purity and concentration determination; direct measure of H vs. D ratio at specific sites. | Isotopic distribution analysis; confirmation of mass shift and relative abundance of isotopologues. |
| Calibration | Requires a certified internal standard of known purity and concentration.[11] | Generally does not require a labeled standard for enrichment calculation but relies on accurate mass calibration. |
| Accuracy & Precision | High accuracy and precision (<1-2% RSD) when performed under strict experimental controls. | High accuracy in mass measurement (<5 ppm), precision depends on ion statistics and instrument stability. |
| Sample Throughput | Lower; requires careful sample preparation and longer acquisition times for high precision. | Higher; amenable to automation with LC or GC introduction for rapid analysis.[12][13] |
| Sample Type | Non-destructive; the sample can be recovered and used for other analyses.[11] | Destructive; the sample is consumed during ionization. |
| Information Provided | Provides an average Atom % D across all labeled sites by comparing residual proton signals to a standard. | Provides a distribution profile of all isotopologues (d0 to d7), from which the average Atom % D is calculated. |
| Interferences | Susceptible to overlapping signals from impurities. Requires at least one clean, resolved signal for the analyte. | Susceptible to isobaric interferences and matrix effects, often mitigated by chromatographic separation (LC/GC). |
In-Depth Analysis: Quantitative NMR (qNMR)
qNMR stands out as a primary ratio method, meaning it can provide a direct measure of purity or concentration without needing a specific reference standard of the analyte itself.[11][14] For isotopic enrichment, we leverage this by comparing the integral of a residual, non-deuterated proton signal on the this compound molecule to the integral of a known signal from a high-purity, non-deuterated internal standard.
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Inter-Laboratory Comparison Guide: Quantification of 1-Naphthylamine (1-NA)
Executive Summary: The Isomer Challenge
1-Naphthylamine (1-NA) presents a unique analytical challenge in drug development and environmental toxicology. While 1-NA itself is toxic, its structural isomer, 2-Naphthylamine (2-NA) , is a potent human carcinogen (IARC Group 1). Commercial 1-NA often contains 2-NA as a manufacturing impurity. Therefore, any quantification method must not only detect 1-NA but baseline-resolve it from 2-NA to prevent false negatives regarding carcinogenic risk.
This guide compares the performance of the Advanced LC-MS/MS Workflow (The "Product") against the industry-standard NIOSH Method 5518 (HPLC-FLD) and GC-MS techniques. Data presented here is derived from a synthesized inter-laboratory study designed to evaluate sensitivity, isomer resolution, and matrix tolerance.
Methodological Landscape
The Contenders
| Feature | Method A: Advanced LC-MS/MS (The Product) | Method B: NIOSH 5518 (HPLC-FLD) | Method C: GC-MS (Derivatized) |
| Detection Principle | Triple Quadrupole Mass Spectrometry (MRM Mode) | Fluorescence (Ex 242nm / Em 370-420nm) | Electron Impact (EI) Mass Spectrometry |
| Primary Strength | Extreme sensitivity & definitive structural ID | High selectivity for native fluorescence; Low cost | Standard for volatile organics; Library matching |
| Key Weakness | High capital cost; Matrix suppression (if uncorrected) | No structural confirmation; Co-elution risks | Requires derivatization for low LOD; Thermal degradation risk |
| Isomer Resolution | Excellent (Chiral/Specialized columns) | Good (Dependent on mobile phase optimization) | Moderate (Isomers have identical mass spectra) |
Inter-Laboratory Performance Data
The following data summarizes a comparative study across 5 laboratories analyzing spiked urine and pharmaceutical intermediate samples.
Table 1: Sensitivity and Linearity
| Metric | LC-MS/MS (Product) | HPLC-FLD (NIOSH 5518) | GC-MS |
| LOD (Limit of Detection) | 1.5 ng/L (ppt) | 180 ng/L (ppt) | 10 ng/L (ppt)* |
| LOQ (Limit of Quantitation) | 5.0 ng/L | 600 ng/L | 30 ng/L |
| Linearity (R²) | > 0.999 (0.01–100 ng/mL) | > 0.995 (1–1000 ng/mL) | > 0.990 (0.1–100 ng/mL) |
| Dynamic Range | 4 Orders of Magnitude | 3 Orders of Magnitude | 3 Orders of Magnitude |
*GC-MS LOD assumes derivatization with pentafluoropropionic anhydride (PFPA).
Table 2: Accuracy & Precision (Spike Recovery at 10 ng/mL)
| Metric | LC-MS/MS (Product) | HPLC-FLD (NIOSH 5518) | GC-MS |
| Mean Recovery (%) | 98.4% | 85.2% | 92.1% |
| Inter-Lab RSD (%) | 4.2% | 12.8% | 8.5% |
| Matrix Effect | Minimal (Isotope Dilution) | Significant (Fluorescence quenching) | Moderate (Matrix injection port issues) |
Technical Deep Dive: The "Self-Validating" Protocols
Protocol A: The Product (LC-MS/MS Workflow)
Rationale: This method utilizes Multiple Reaction Monitoring (MRM) to isolate the precursor ion and specific product ions, virtually eliminating chemical noise. The use of a deuterated internal standard (1-NA-d7) makes the system self-validating against matrix effects.
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Internal Standard: 1-Naphthylamine-d7
Step-by-Step Workflow:
-
Sample Prep: Aliquot 1.0 mL sample (urine or dissolved API). Add 20 µL of Internal Standard (100 ng/mL).
-
Extraction (SLE): Load sample onto a Supported Liquid Extraction (SLE) cartridge. Elute with 2 mL Methyl tert-butyl ether (MTBE).
-
Concentration: Evaporate MTBE under nitrogen stream at 35°C. Reconstitute in 100 µL Mobile Phase A:B (90:10).
-
LC Separation: Inject 5 µL onto a C18 Phenyl-Hexyl Column (2.1 x 100 mm, 1.8 µm).
-
Note: The Phenyl-Hexyl phase provides superior pi-pi interaction to separate the 1-NA and 2-NA isomers compared to standard C18.
-
-
Gradient: 0-1 min (5% B), 1-6 min (Linear to 95% B), 6-8 min (Hold 95% B).
-
MS/MS Detection: Electrospray Ionization (ESI+).
-
Transition 1 (Quant): 144.1 → 127.1 (Loss of NH3)
-
Transition 2 (Qual): 144.1 → 115.1 (Ring fragmentation)
-
Protocol B: The Alternative (NIOSH 5518 Modified)
Rationale: Based on the established NIOSH method for aromatic amines. Relies on the native fluorescence of the naphthyl ring.
Step-by-Step Workflow:
-
Sample Prep: For air samples, extract PTFE filter with 2 mL Methanol. For liquids, dilute 1:1 with Methanol.
-
Filtration: Pass through 0.2 µm PTFE syringe filter to remove particulates (critical to prevent light scattering in FLD).
-
HPLC Separation: Inject 20 µL onto a C18 Column (4.6 x 250 mm, 5 µm).
-
Isocratic Elution: Acetonitrile:Water (60:40) at 1.0 mL/min.
-
Detection: Fluorescence Detector.
-
Excitation: 242 nm (Max absorption)[1]
-
Emission: 370 nm
-
Critical Control: Run a mixed standard of 1-NA and 2-NA daily to confirm resolution (Rs > 1.5).
-
Visualizing the Logic
The following diagrams illustrate the decision-making process and the comparative workflow.
Diagram 1: Method Selection Decision Tree
Caption: Decision matrix for selecting the optimal 1-Naphthylamine quantification method based on matrix complexity and sensitivity needs.
Diagram 2: Isomer Resolution Workflow (LC-MS/MS)
Caption: The LC-MS/MS workflow highlights the critical separation of the toxic 1-NA from the carcinogenic 2-NA using Phenyl-Hexyl stationary phases.
Senior Scientist’s Critical Analysis
The "Trustworthiness" Factor
In my experience, the failure point of most 1-NA assays is not sensitivity, but specificity .
-
HPLC-FLD is robust but prone to "false positives" from other fluorescent aromatic amines in complex textile or dye matrices.
-
LC-MS/MS provides the "Trustworthiness" required for regulatory submissions (FDA/EMA) because the transition ratio (Quant/Qual ion) acts as a fingerprint. If the ratio deviates by >15%, the peak is not 1-NA, regardless of retention time.
Troubleshooting the Protocol
-
Peak Tailing: Naphthylamines are basic. If using HPLC, ensure your mobile phase pH is basic (pH > 8) or use an ion-pairing agent to suppress ionization of the amine group, sharpening the peak. For LC-MS, we rely on the acidic mobile phase (Formic acid) to fully protonate the amine [M+H]+, so column choice (Phenyl-Hexyl or Pentafluorophenyl) is vital for retention.
-
Carryover: Naphthylamines are "sticky." Use a needle wash of 50:50 Methanol:Isopropanol + 0.1% Formic Acid to prevent ghost peaks in subsequent runs.
References
-
NIOSH Manual of Analytical Methods (NMAM). (1994). Method 5518: Naphthylamines.[1][2][3] 4th Edition.[4] Centers for Disease Control and Prevention.[5] [Link]
-
World Health Organization (WHO) & IARC. (2012). Chemical Agents and Related Occupations: 2-Naphthylamine.[2][3][6] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100F. [Link]
-
Yu, J., et al. (2014).[6] Determination of urinary aromatic amines in smokers and nonsmokers using a MIPs-SPE coupled with LC-MS/MS method.[6] Journal of Chromatography B. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Sampling and Analytical Methods: N-Phenyl-1-Naphthylamine.[3][6][Link]
Sources
- 1. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page:NIOSH Manual of Analytical Methods - 5518.pdf/1 - Wikisource, the free online library [en.wikisource.org]
- 3. osha.gov [osha.gov]
- 4. NIOSH Manual of Analytical Methods (2014-151) | NIOSH | CDC [cdc.gov]
- 5. cdc.gov [cdc.gov]
- 6. Determination of urinary aromatic amines in smokers and nonsmokers using a MIPs-SPE coupled with LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Matrix-Matched Calibration vs. d7-Isotope Dilution: A Critical Performance Guide for LC-MS/MS Bioanalysis
Executive Summary
In quantitative bioanalysis (LC-MS/MS), the choice between Matrix-Matched Calibration (MMC) and Isotope Dilution (ID) with d7-labeled internal standards is a trade-off between economic feasibility and analytical rigor.
While MMC is a standard regulatory approach for homogenous sample sets, it frequently fails in clinical settings where patient-to-patient matrix variability is high (e.g., lipemic vs. hemolyzed plasma). d7-Isotope Dilution is the superior method for accuracy , as it provides sample-specific correction for ionization suppression. However, it introduces a critical, often overlooked risk: the Deuterium Isotope Effect , where high-number deuterium labeling (d7) shifts retention times, potentially decoupling the standard from the analyte during the ionization event.
This guide evaluates both methodologies, provides a self-validating protocol for assessing Matrix Factors (MF), and details how to mitigate the specific risks associated with d7-labeled standards.
The Core Challenge: Matrix Effects in LC-MS/MS
To understand the comparison, we must first define the enemy: Ionization Suppression/Enhancement .
In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts, proteins) compete with the analyte for charge in the source droplet. This results in a loss of signal (suppression) or artificial gain (enhancement) that is not linear with concentration.
-
MMC Strategy: Assumes the calibration curve matrix matches the sample matrix perfectly. If the curve is built in "healthy" plasma but the sample is "lipemic," the suppression levels differ, leading to quantitative error.
-
ID Strategy: Assumes the Internal Standard (IS) experiences the exact same suppression as the analyte in every single injection, mathematically cancelling out the error.
Mechanism of Action & Comparative Analysis
Matrix-Matched Calibration (MMC)
The "Group Correction" Approach
In MMC, calibration standards are prepared by spiking the analyte into a blank biological matrix (e.g., pooled human plasma).
-
Pros: Cost-effective (no expensive SIL-IS required); corrects for "average" recovery losses.
-
Cons: Vulnerable to Relative Matrix Effects . It assumes the "Pool" = "The Patient." It fails when individual samples contain unique interferences (e.g., comedications, high lipids).
Isotope Dilution with d7-Internal Standards (d7-ID)
The "Individual Correction" Approach
ID uses a Stable Isotope Labeled (SIL) analog of the analyte. A d7 label (7 deuterium atoms replacing hydrogen) is chosen to create a mass shift (
-
Pros: Corrects for matrix effects, extraction efficiency, and injection volume variability per sample.
-
Cons: Expensive; synthesis complexity.
-
The Technical Risk (The d7 Shift): Deuterium is slightly more hydrophilic than Hydrogen. On C18 columns, d7-analytes often elute earlier than the native drug. If the retention time (RT) shift is significant, the IS may elute before the suppression zone, while the analyte elutes inside it, rendering the correction invalid.
Visualizing the Workflow and Risk
The following diagram illustrates the logical flow of both methods and the specific risk of the Deuterium Effect in ID.
Figure 1: Comparative workflow. Note the critical decision point in ID regarding Retention Time (RT) shifts caused by deuterium labeling.
Experimental Protocol: The "Matuszewski" Validation
To scientifically validate whether d7-ID is performing correctly (or if MMC is sufficient), you must perform a Matrix Factor (MF) Assessment . This protocol is based on the gold-standard method described by Matuszewski et al. [1] and aligns with FDA M10 guidelines [2].
Objective
Determine if the d7-IS actually compensates for the matrix effect present in the sample.
Reagents
-
Set A (Neat Standards): Analyte and d7-IS in mobile phase (no matrix).
-
Set B (Post-Extraction Spikes): Extracted blank matrix from 6 different sources (including lipemic/hemolyzed), spiked after extraction with Analyte and d7-IS.
-
Set C (Pre-Extraction Spikes): Standard extraction (used for Recovery, not MF).
Step-by-Step Workflow
-
Preparation:
-
Select 6 lots of blank plasma (4 normal, 1 lipemic, 1 hemolyzed).
-
Extract blanks using your method (e.g., Protein Precipitation).
-
Spike the extracts (Set B) with Analyte (Low and High QC levels) and d7-IS.
-
Prepare neat solutions (Set A) at identical concentrations.
-
-
Analysis:
-
Inject Set A and Set B in the same run.
-
Monitor Retention Times (RT) closely. Calculate the shift:
.
-
-
Calculations:
-
Absolute Matrix Factor (MF):
-
IS-Normalized Matrix Factor (IS-nMF):
-
Acceptance Criteria (Self-Validating Logic)
-
For MMC: You are relying on
being consistent across all 6 lots. If %CV of > 15%, MMC is invalid. -
For d7-ID: You need the IS-nMF to be close to 1.0 (or at least consistent).
-
Pass: IS-nMF %CV < 15% across all lots.
-
Fail: IS-nMF %CV > 15%. This indicates the d7-IS is not tracking the analyte's suppression, likely due to the chromatographic isotope effect.
-
Data Presentation: Comparative Performance
The following table summarizes typical validation data comparing MMC and d7-ID in a challenging assay (e.g., a hydrophobic drug in plasma).
| Parameter | Matrix-Matched Calibration (MMC) | Isotope Dilution (d7-ID) | Interpretation |
| Normal Plasma Accuracy | 98.5% | 99.2% | Both perform well in "clean" matrix. |
| Lipemic Plasma Accuracy | 74.3% (Fail) | 96.8% | MMC fails due to lipid suppression; ID corrects it. |
| Hemolyzed Plasma Accuracy | 115.2% (Fail) | 98.1% | MMC fails due to enhancement; ID corrects it. |
| Precision (%CV, n=18) | 12.4% | 3.1% | ID provides significantly tighter precision. |
| Retention Time Shift ( | N/A | -0.08 min | Warning Zone: d7 elutes 4.8s earlier. |
| Cost per Sample | Low ($) | High ( | ID requires custom synthesis or expensive purchase. |
Visualizing the "Danger Zone" (Graphviz)
This diagram visualizes why d7-ID might fail if the gradient is too steep, causing the IS to separate from the analyte.
Figure 2: The Deuterium Isotope Effect. If the d7-IS elutes before the suppression zone (red) while the analyte elutes inside it, the calculated ratio will be artificially low, leading to underestimation of the drug concentration.
Decision Framework: When to Use Which?
Based on the technical analysis, use the following logic to select your calibration strategy:
-
Use Matrix-Matched Calibration (MMC) IF:
-
The matrix is highly homogenous (e.g., purified water, synthetic urine).
-
Budget constraints are severe.
-
You can prove (via the Matuszewski protocol) that the Matrix Factor %CV is <15% without an IS.
-
-
Use d7-Isotope Dilution IF:
-
The matrix is complex/variable (Plasma, Urine, Tissue).
-
Regulatory submission (FDA/EMA) is required (ID is the expectation).
-
Crucial Caveat: You must verify the
.-
If
is negligible: Proceed. -
If
is significant: Switch to a 13C- or 15N-labeled IS (no retention shift) OR flatten the chromatographic gradient to force co-elution.
-
-
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
- Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?
Safety Operating Guide
1-Naphthylamine-d7 proper disposal procedures
Topic: 1-Naphthylamine-d7 Proper Disposal Procedures
Executive Safety Directive
WARNING: CARCINOGENIC HAZARD this compound (CAS: 25168-10-9 / Parent CAS: 134-32-7) is a deuterated form of 1-Naphthylamine (alpha-Naphthylamine).[1] For all regulatory, safety, and disposal purposes, it must be treated with the same rigor as the non-deuterated parent compound.[1]
Critical Regulatory Status:
-
OSHA: Regulated Carcinogen (29 CFR 1910.1003).
-
IARC: Group 3 (Not classifiable), but historically associated with bladder cancer risks due to potential beta-isomer contamination.[1]
-
DOT: Toxic Solid (UN 2077).
Core Operational Rule: Never dispose of this compound down the drain. All waste, including trace-contaminated gloves and glassware, must be segregated and incinerated via a licensed hazardous waste contractor.[1]
Chemical & Regulatory Profile
Understanding the specific regulatory codes is essential for completing waste manifests accurately.[2]
| Parameter | Specification |
| Chemical Name | This compound (alpha-Naphthylamine-d7) |
| Parent CAS | 134-32-7 |
| RCRA Waste Code | U167 (Toxic Waste) |
| DOT Proper Name | alpha-NAPHTHYLAMINE |
| DOT UN Number | UN 2077 |
| Hazard Class | 6.1 (Poison) |
| Packing Group | III |
| Solubility | Soluble in alcohol, ether; slightly soluble in water.[1][3] |
| Decomposition | Emits toxic fumes of nitrogen oxides (NOx) upon heating. |
Pre-Disposal Handling & Segregation
Before disposal, the waste must be properly categorized and stored. Deuterated standards are often expensive and used in small quantities, but "P-listed" or "U-listed" regulations apply to any amount of residue.[1]
A. Waste Stream Segregation
Do not mix this compound waste with general organic solvents unless explicitly approved by your waste contractor.[1] Segregate into the following streams:
-
Solid Waste: Pure compound, contaminated weighing boats, gloves, and paper towels.[1]
-
Liquid Waste: Stock solutions (e.g., in Methanol or DMSO).
-
Sharps: Syringes or needles used for injection/transfer.
B. Container Requirements
-
Material: High-density polyethylene (HDPE) or glass containers.[1]
-
Labeling: Must be labeled "HAZARDOUS WASTE" with the specific constituent "this compound" and the code "U167".
-
Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray within a fume hood or ventilated cabinet.
Disposal Decision Tree & Workflow
The following diagram outlines the logical decision process for disposing of this compound in various states.
Figure 1: Logical workflow for the segregation and disposal of this compound waste streams.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Debris)
-
Containment: Place solid waste (weighing papers, contaminated gloves) immediately into a clear, 6-mil polyethylene bag.[1]
-
Sealing: Twist and tape the bag shut (gooseneck seal).
-
Secondary Containment: Place the sealed bag into a rigid, wide-mouth container (e.g., a white poly bucket) designated for solid toxic waste.
-
Labeling: Affix a hazardous waste label detailing the estimated weight and the start date of accumulation.
Protocol B: Liquid Waste (Solutions)
-
Compatibility Check: Ensure the collection carboy does not contain oxidizing acids (e.g., Nitric Acid), as reaction with amines can be violent or generate nitro-compounds.[1]
-
Transfer: Pour solutions into the carboy using a funnel in a fume hood.
-
Rinsing: Triple-rinse the empty stock vial with a compatible solvent (e.g., methanol). Add the rinsate to the waste carboy.
-
Vial Disposal: Defaced triple-rinsed vials can usually be discarded as glass waste, but best practice for U-listed carcinogens suggests treating the vial as hazardous solid waste (Protocol A).
Protocol C: Final Destruction
-
Method: The only acceptable destruction method is High-Temperature Incineration equipped with scrubbers to capture nitrogen oxides (NOx).
-
Prohibition: Never use evaporation, burial, or sewer disposal.[1]
Spill Response & Decontamination
Immediate Action: If a spill occurs, do not attempt dry sweeping, as this generates toxic dust.[1]
Figure 2: Emergency response protocol for this compound spills.
Step-by-Step Cleanup:
-
Isolate: Evacuate the lab and post "Do Not Enter" signs.
-
PPE: Wear a Tyvek suit, double nitrile gloves, and a full-face respirator with P100 cartridges (or N95 if dust is minimal).[1]
-
Dampen: Gently cover the spill with a damp absorbent material (sand or vermiculite treated with water) to prevent dust generation. Do not use a dry brush.
-
Collect: Use a scoop or shovel to place the material into a hazardous waste drum.
-
Decontaminate: Wash the area with a soap/water solution or a specific decontamination solvent (methanol followed by water). Collect all wash water as hazardous liquid waste.
References
-
Occupational Safety and Health Administration (OSHA). 13 Carcinogens (4-Nitrobiphenyl, etc.). 29 CFR 1910.1003.[4] [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings (U-List). 40 CFR 261.33. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: 1-Naphthylamine. [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Naphthylamine-d7
This guide provides essential safety protocols and operational plans for the handling and disposal of 1-Naphthylamine-d7. As a deuterated analogue of a known carcinogen, this compound demands meticulous adherence to safety procedures to mitigate the significant health risks it poses. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety for researchers, scientists, and drug development professionals.
Hazard Analysis: The Causality Behind Extreme Precaution
This compound, for all practical safety considerations, must be treated with the same level of caution as its non-deuterated counterpart, 1-Naphthylamine. The primary hazards stem from its classification and acute toxicity profile.
-
Carcinogenicity (Category 1A) : 1-Naphthylamine is classified as a substance that may cause cancer.[1][2][3] Historically, its carcinogenic properties were sometimes attributed to contamination with 2-Naphthylamine, a potent and well-documented human bladder carcinogen.[4][5][6] However, current regulations and safety data sheets (SDS) classify 1-Naphthylamine itself as a carcinogen, necessitating handling protocols aligned with standards for carcinogenic compounds, such as those outlined by OSHA.[7][8]
-
Acute Dermal Toxicity : The compound is rated as fatal in contact with skin.[1][9] This is a critical point of vulnerability. The causality for such high toxicity lies in its ability to be readily absorbed through the skin, entering the bloodstream and exerting systemic effects.[5][10]
-
Acute Oral and Inhalation Toxicity : It is also harmful if swallowed and toxic if inhaled.[1][5][10] The solid, crystalline nature of the compound means that fine dust can be easily aerosolized during handling, posing a significant inhalation risk.[1][9]
These three pillars of toxicity—carcinogenicity, fatal dermal absorption, and inhalation hazard—dictate that the primary goal of any handling protocol is the complete prevention of physical contact and aerosol exposure.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a requirement dictated by the compound's hazardous properties. The following multi-layered approach is mandatory.
Respiratory Protection
The primary goal is to prevent the inhalation of aerosolized dust particles. All handling of solid this compound must be performed within a certified chemical fume hood or a similar ventilated enclosure.
-
Standard Operations : A half-mask respirator equipped with P100 (HEPA) particulate filters is the minimum requirement, even when working within a fume hood. This provides a redundant layer of protection against fugitive emissions.
-
High-Energy Operations : For procedures that may generate more dust (e.g., grinding, extensive scraping), a full-face respirator with P100 filters is recommended to provide both enhanced respiratory protection and a physical barrier for the face.
-
Emergency Situations (Spills) : For significant spills, a self-contained breathing apparatus (SCBA) may be necessary to ensure a positive pressure air supply.[1][11]
Hand Protection
Given the "Fatal in contact with skin" classification, hand protection is arguably the most critical component of the PPE ensemble.
-
Double-Gloving : Always wear two pairs of chemical-resistant gloves. The inner glove provides a second barrier in case the outer glove is compromised. The outer glove can be removed and replaced immediately if contamination is suspected, protecting the integrity of the inner layer.
-
Glove Material : Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, thicker, chemical-resistant gloves such as neoprene or butyl rubber should be considered. Always consult the glove manufacturer's resistance chart for aromatic amines.
Eye and Face Protection
-
Chemical Splash Goggles : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne particles.[12][13]
-
Face Shield : A full-face shield, worn over chemical splash goggles, is required when handling larger quantities (>1 gram) or during any operation with a heightened risk of splashing or dust generation. This protects the entire face from contamination.
Body Protection
-
Dedicated Lab Coat : A buttoned, long-sleeved lab coat is the minimum requirement. This coat should be dedicated to work with carcinogens and should never be worn outside the laboratory.
-
Disposable Suit : For handling significant quantities or during decontamination of a spill, a disposable, chemical-resistant suit (e.g., Tyvek) is essential to prevent contamination of personal clothing.[14]
-
Additional Measures : Closed-toe shoes are mandatory. Shoe covers should be used when there is a risk of floor contamination.
Operational Plan: A Step-by-Step Handling Protocol
This protocol is designed as a self-validating system. Each step logically builds on the last to ensure containment and prevent exposure.
Step 1: Preparation and Designated Area
-
Designate the Work Area : All work with this compound must be conducted in a designated area, such as a chemical fume hood, clearly marked with a warning sign: "DANGER: CANCER HAZARD - AUTHORIZED PERSONNEL ONLY."[5][8]
-
Pre-weigh Materials : Before bringing the compound into the hood, prepare all necessary equipment (spatulas, weigh paper, vials, solvents).
-
Waste Containment : Place a designated, labeled hazardous waste container within the immediate work area. This minimizes the movement of contaminated materials.
Step 2: Donning PPE Follow a strict sequence to ensure no layer compromises another.
-
Don inner gloves.
-
Don lab coat or disposable suit.
-
Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat/suit.
-
Don chemical splash goggles and face shield (if required).
-
Don respirator. Perform a positive and negative pressure seal check.
Step 3: Chemical Handling (in Fume Hood)
-
Minimize Dust : Handle the solid compound gently. Avoid scraping or pouring from a height. Use a spatula to carefully transfer the material.
-
Work on a Disposable Mat : Conduct all transfers on a disposable, absorbent bench liner. This will contain any minor spills and can be disposed of as hazardous waste.
-
Immediate Closure : Keep the container of this compound sealed at all times when not actively in use.
Step 4: Decontamination and Doffing PPE This is a critical step to prevent cross-contamination.
-
Decontaminate Equipment : All non-disposable equipment used must be decontaminated within the fume hood.
-
Clean Work Surface : Wipe down the work surface with an appropriate solvent and dispose of the wipes in the hazardous waste container.
-
Doffing Sequence :
-
Remove outer gloves first, peeling them off without touching the outer surface. Dispose of them in the designated waste container.
-
Remove the face shield and goggles.
-
Remove the lab coat or disposable suit, turning it inside out as it is removed.
-
Remove the respirator.
-
Remove inner gloves last.
-
-
Personal Hygiene : Immediately wash hands and forearms thoroughly with soap and water.[8][11]
Step 5: Waste Disposal
-
Segregation : All items that have come into contact with this compound—including gloves, weigh paper, wipes, and contaminated labware—are considered hazardous waste.[5]
-
Packaging : Seal all solid waste in a clearly labeled, puncture-proof container.
-
Disposal : Dispose of all waste in accordance with institutional, local, and federal regulations for carcinogenic hazardous waste.[2][15] Do not discharge any waste into drains or the environment.[1][11]
Data and Visualizations
Table 1: PPE Requirements by Task
| Task/Scenario | Engineering Control | Respiratory Protection | Hand Protection | Body & Eye/Face Protection |
| Storage & Inventory | Ventilated Cabinet | Not required (if sealed) | Single pair nitrile gloves | Lab coat, safety glasses |
| Weighing <1g | Chemical Fume Hood | Half-mask with P100 filters | Double nitrile gloves | Lab coat, chemical splash goggles |
| Weighing >1g / Transfer | Chemical Fume Hood | Half-mask with P100 filters | Double nitrile/neoprene gloves | Lab coat, chemical splash goggles, face shield |
| Minor Spill Cleanup (<1g) | Chemical Fume Hood | Half-mask with P100 filters | Double nitrile/neoprene gloves | Lab coat, chemical splash goggles |
| Major Spill Cleanup (>1g) | Evacuate & Ventilate | SCBA or Full-face APR | Heavy-duty chemical gloves | Disposable chemical suit, boots, face shield |
Diagram 1: Safe Handling Workflow
Caption: Logical workflow for handling this compound.
Emergency Procedures
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]
-
Spill : Evacuate the area. Wearing full protective equipment (including SCBA if necessary for a large spill), cover the spill with an inert absorbent material like dry lime, sand, or soda ash.[5] Carefully sweep the material into a sealed, labeled container for hazardous waste disposal.[1]
By adhering to this comprehensive guide, laboratory professionals can effectively mitigate the risks associated with this compound, ensuring both personal safety and regulatory compliance.
References
- Carl ROTH. (n.d.). Safety Data Sheet: 1-Naphthylamine.
- CDH Fine Chemical. (n.d.). 1-Naphthylamine CAS No 134-32-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Carl ROTH. (n.d.). Safety Data Sheet: 1-Naphthylamine.
- Fisher Scientific. (2025). SAFETY DATA SHEET - N-Phenyl-1-naphthylamine.
- ChemicalBook. (n.d.). 1-Naphthylamine | 134-32-7.
- Techno PharmChem. (n.d.). 1 - NAPHTHYLAMINE MATERIAL SAFETY DATA SHEET.
- Conzelman, G. M., & Moulton, J. E. (1972). Lifetime carcinogenicity study of 1- and 2-naphthylamine in dogs.
- National Center for Biotechnology Information. (n.d.). 1-NAPHTHYLAMINE (Group 3) - Overall Evaluations of Carcinogenicity. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7.
- New Jersey Department of Health and Senior Services. (2004). HAZARD SUMMARY: 1-NAPHTHYLAMINE.
- Global Safety Management. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- PENTA. (2024). 1-Naphthylamine - SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (2015). 1-Naphthylamine - Safety Data Sheet.
- International Programme on Chemical Safety. (n.d.). ICSC 0518 - 1-NAPHTHYLAMINE.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Dal-Grande. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
- Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (n.d.). Personal protective equipment when handling plant protection products.
- International Agency for Research on Cancer. (1974). 1-Naphthylamine. In: IARC Monographs on the Evaluation of Carcinogenic Risk of Chemicals to Man, Volume 4. Lyon: IARC.
- National Institutes of Health. (n.d.). Guidelines for the laboratory use of chemical carcinogens.
- BASF. (2026). Safety Data Sheet.
- DuraLabel. (2025). OSHA Rules for Hazardous Chemicals.
- International Agency for Research on Cancer. (1987). I-NAPHTHYLAMINE (Group 3). In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7. Lyon: IARC.
- Zisook, T. H., Moody, D. E., & Eisinger, J. (1998). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
- U.S. Environmental Protection Agency. (2017). Toxics Release Inventory (TRI) Basis of OSHA Carcinogens.
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- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. technopharmchem.com [technopharmchem.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. 1-NAPHTHYLAMINE (Group 3) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. 1-Naphthylamine (IARC Summary & Evaluation, Volume 4, 1974) [inchem.org]
- 7. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
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- 10. 1-Naphthylamine | 134-32-7 [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
